Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTBXBZXHKXCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594767 | |
| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027819-68-6 | |
| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, commencing with the preparation of the precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate, followed by its regioselective iodination. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow to aid in practical application.
Introduction
Pyrazole scaffolds are integral to a multitude of biologically active compounds. The functionalization of the pyrazole ring is a key strategy in modulating the pharmacological properties of these molecules. Specifically, the introduction of an iodine atom at the C-4 position furnishes a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the construction of complex molecular architectures with potential applications in drug discovery and development.
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate, which can be accomplished by the esterification of 3,5-pyrazoledicarboxylic acid. The subsequent step is the electrophilic iodination of the pyrazole ring at the electron-rich C-4 position. Various iodinating agents can be employed for this transformation, with the choice of reagent and conditions being crucial for achieving high yield and selectivity, especially in the presence of the deactivating dicarboxylate functional groups.
Synthetic Pathway
The overall synthetic scheme is presented below, illustrating the two-step conversion of 3,5-pyrazoledicarboxylic acid to the target compound.
Overall synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This procedure outlines the synthesis of the pyrazole precursor via the esterification of 3,5-pyrazoledicarboxylic acid.
Materials:
-
3,5-Pyrazoledicarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a suspension of 3,5-pyrazoledicarboxylic acid (1 equivalent) in methanol (5-10 volumes), add thionyl chloride (2-3 equivalents) dropwise at 0 °C under a nitrogen atmosphere. Alternatively, concentrated sulfuric acid can be used as a catalyst.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford Dimethyl 1H-pyrazole-3,5-dicarboxylate as a white solid.
Workflow for the synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate.
Step 2: Synthesis of this compound
This section describes the regioselective iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate at the C-4 position using N-Iodosuccinimide (NIS) in the presence of an acid catalyst.
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
To the stirred mixture, add a catalytic amount of a strong acid, such as trifluoroacetic acid or concentrated sulfuric acid, at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and reaction scale.
-
Upon completion of the reaction, quench the excess NIS by adding a 10% aqueous solution of sodium thiosulfate and stir until the color of iodine disappears.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Reagent(s) | Solvent | Temp. | Time | Yield | Purity |
| 1 | 3,5-Pyrazoledicarboxylic acid | Methanol, Thionyl chloride | Methanol | Reflux | 4-6 h | 80-95% | >95% |
| 2 | Dimethyl 1H-pyrazole-3,5-dicarboxylate | N-Iodosuccinimide, Trifluoroacetic acid | Dichloromethane | RT | 2-12 h | 70-90% | >98% |
Note: Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step synthetic route is efficient and scalable, providing access to this important building block for further chemical exploration. The provided experimental protocols and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. The versatility of the 4-iodo substituent opens up numerous possibilities for the development of novel pyrazole-based compounds with potential applications in various fields of chemical and pharmaceutical research.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Iodination of Dimethyl 1H-Pyrazole-3,5-dicarboxylate
This technical guide provides a comprehensive overview of the methodologies for the iodination of dimethyl 1H-pyrazole-3,5-dicarboxylate, a key process for the synthesis of versatile intermediates in drug discovery and materials science. The introduction of an iodine atom at the C4-position of the pyrazole ring offers a valuable handle for further molecular functionalization through various cross-coupling reactions.
Synthetic Methodologies
The direct electrophilic iodination of the pyrazole ring is the most common and effective strategy for the synthesis of 4-iodopyrazole derivatives. The electron-rich nature of the C4-position makes it the primary site for electrophilic attack.[1] Several iodinating systems have been developed and optimized for this transformation, each with distinct advantages.
Key Iodination Methods:
-
Iodine with an Oxidant: This is a widely used, cost-effective method. An oxidant is employed to generate the electrophilic iodine species (I⁺) in situ from molecular iodine. Common oxidants include ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂). The I₂/CAN system is noted for its high regioselectivity for the 4-position.[2][3] The I₂/H₂O₂ system in water is considered a "green" and efficient alternative.[2][4]
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. For less reactive pyrazole substrates, the reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[1][2]
-
Iodine Monochloride (ICl): ICl is another effective reagent for the iodination of pyrazoles and can be used at room temperature.[4][5]
Data Presentation
The following table summarizes the quantitative data for various iodination methods applicable to pyrazole derivatives. While the specific substrate is dimethyl 1H-pyrazole-3,5-dicarboxylate, these examples provide a comparative overview of the efficiency of different protocols.
| Iodinating System | Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| I₂ / CAN | 1-Aryl-3-trifluoromethyl-1H-pyrazole | Acetonitrile | Reflux, overnight | Good | [1][4] |
| I₂ / H₂O₂ (30%) | Pyrazole derivative | Water | Room temperature | Varies | [4] |
| NIS / TFA | Pyrazole | Acetic Acid | 80 °C, overnight | Good | [1][2] |
| ICl / Li₂CO₃ | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole | Dichloromethane | Room temperature | up to 95% | [5][6] |
Experimental Protocols
Detailed methodologies for the key iodination reactions are provided below. These protocols can be adapted for the iodination of dimethyl 1H-pyrazole-3,5-dicarboxylate.
Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This protocol is adapted from a general procedure for the C4-iodination of pyrazoles.[1]
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)
-
Elemental Iodine (I₂) (1.3 mmol, 330 mg)
-
Acetonitrile (6 mL)
Procedure:
-
To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.[7]
Protocol 2: Green Iodination using Molecular Iodine and Hydrogen Peroxide
This environmentally friendly protocol utilizes water as the solvent.[4]
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water
Procedure:
-
Suspend dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in water.
-
Add iodine (0.5 eq) to the suspension.
-
Add 30% hydrogen peroxide (0.6 eq) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration.
-
If the product is not a solid, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and purify by column chromatography if necessary.[4]
Protocol 3: Iodination using N-Iodosuccinimide (NIS)
This method is suitable for a range of pyrazole derivatives.[1]
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)
-
Glacial Acetic Acid (1 mL)
-
Trifluoroacetic Acid (TFA) (1 mL)
-
Dichloromethane
Procedure:
-
Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) in glacial acetic acid (1 mL).
-
Add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Heat the reaction mixture at 80 °C overnight.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer with saturated aqueous sodium thiosulfate and then with saturated aqueous sodium bicarbonate.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow and a key reaction mechanism.
Caption: Generalized workflow for the electrophilic iodination of pyrazoles.
Caption: Simplified mechanism of electrophilic iodination of the pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
CAS Number: 1027819-68-6
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. The presence of an iodine atom at the 4-position, flanked by two methoxycarbonyl groups, renders this molecule a highly versatile intermediate for the synthesis of complex, functionalized pyrazole derivatives. The iodo substituent serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments and the construction of extensive compound libraries for drug discovery and materials science.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively detailed in publicly available literature, the following table summarizes its fundamental properties, supplemented with data from closely related analogs to provide a comprehensive profile.
| Property | Value/Information |
| CAS Number | 1027819-68-6 |
| Molecular Formula | C₇H₇IN₂O₄ |
| Molecular Weight | 310.05 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3,5-Bis(methoxycarbonyl)-4-iodo-1H-pyrazole, 1H-Pyrazole-3,5-dicarboxylic acid, 4-iodo-, 3,5-dimethyl ester |
| Appearance | Expected to be a solid |
| Melting Point | Data for the specific compound is not readily available. For comparison, 3,5-dimethyl-4-iodo-1H-pyrazole has a melting point of 136-140 °C.[1][2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. |
| NMR Data | Specific data not available. For the related diethyl 1H-pyrazole-3,5-dicarboxylate, ¹H NMR (CDCl₃) shows signals for the pyrazole CH and the ethyl groups. For the iodo-substituted title compound, a downfield shift of the remaining pyrazole proton (if any) and characteristic shifts for the methyl ester protons would be expected. |
| IR Data | Specific data not available. For the related diethyl 1H-pyrazole-3,5-dicarboxylate, characteristic IR peaks would include N-H stretching, C=O stretching of the ester, and C-N stretching vibrations. |
Synthesis of this compound
The synthesis of this compound typically proceeds via the direct iodination of the corresponding non-iodinated precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, predominantly at the 4-position.
General Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Precursor)
This protocol is adapted from established procedures for the esterification of pyrazole carboxylic acids.
-
Materials:
-
3,5-Pyrazoledicarboxylic acid monohydrate
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of 3,5-pyrazoledicarboxylic acid monohydrate in methanol in a round-bottom flask, slowly add thionyl chloride or concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Dimethyl 1H-pyrazole-3,5-dicarboxylate, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This is a general protocol for the iodination of pyrazoles and may require optimization for this specific substrate.
-
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole ring and various aryl or vinyl groups.
Caption: Suzuki-Miyaura coupling reaction workflow.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous sulfate salt, and concentrate.
-
Purify the crude product by column chromatography.[3]
-
Sonogashira Coupling
The Sonogashira coupling is utilized to introduce alkyne moieties at the 4-position of the pyrazole ring, leading to the formation of pyrazole-alkyne conjugates.[4]
Caption: Sonogashira coupling reaction workflow.
General Experimental Protocol for Sonogashira Coupling:
-
Materials:
-
This compound
-
Terminal alkyne (1.2-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture (typically to 40-80 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[4]
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an essential tool for researchers in drug discovery and materials science. The experimental protocols provided herein offer a solid foundation for the synthesis and further functionalization of this important chemical intermediate. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
An In-depth Technical Guide on the Core Properties of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details the known chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores the broader biological context of iodinated pyrazoles and pyrazole-3,5-dicarboxylates in drug discovery. Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, this guide combines established synthetic methodologies for analogous compounds with general knowledge of the biological activities of the pyrazole scaffold to offer a foundational resource for researchers.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[1] The introduction of an iodine atom to the pyrazole ring provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, making iodinated pyrazoles valuable intermediates in the synthesis of complex, biologically active molecules.[1] Specifically, this compound combines the reactivity of the iodo-substituent with the structural features of the pyrazole-3,5-dicarboxylate core, suggesting its utility as a building block in the development of novel therapeutic agents. Pyrazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]
Chemical and Physical Properties
While specific experimental data for this compound is not widely reported, the following table summarizes its basic molecular properties and provides data for closely related analogs for comparative purposes.
| Property | Value for this compound | Analog Data |
| CAS Number | 1027819-68-6 | 3,5-Dimethyl-4-iodo-1H-pyrazole: 2033-45-6[4] |
| Molecular Formula | C₇H₇IN₂O₄ | 3,5-Dimethyl-4-iodo-1H-pyrazole: C₅H₇IN₂[4] |
| Molecular Weight | 310.05 g/mol | 3,5-Dimethyl-4-iodo-1H-pyrazole: 222.03 g/mol [4] |
| Appearance | Solid (predicted) | 3,5-Dimethyl-4-iodo-1H-pyrazole: Solid[4] |
| Melting Point | Not available | 3,5-Dimethyl-4-iodo-1H-pyrazole: 136-140 °C[4] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis
The synthesis of this compound can be achieved through the direct iodination of the corresponding precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate. A common and effective method for the regioselective C4-iodination of pyrazoles involves the use of molecular iodine in the presence of an oxidizing agent, such as ceric ammonium nitrate (CAN) or hydrogen peroxide.[5][6]
Proposed Synthetic Route
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: C4-Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This protocol is adapted from established procedures for the C4-iodination of pyrazole derivatives.[5]
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) in acetonitrile (10 mL).
-
To this solution, add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity and Synthetic Utility
The presence of the iodine atom at the C4 position makes this compound a versatile intermediate for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1][7] These reactions allow for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the synthesis of diverse compound libraries for drug discovery.
Caption: Key cross-coupling reactions utilizing the iodo-pyrazole scaffold.
Biological and Medicinal Chemistry Context
While specific biological data for this compound is scarce, the broader families of pyrazole and pyrazole-3,5-dicarboxylate derivatives have demonstrated a wide array of biological activities.
-
Anti-inflammatory and Anticancer Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory and anticancer properties.[2]
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is a key component in various antimicrobial and antifungal agents.[3]
-
Antiprotozoal Activity: Simple dialkyl pyrazole-3,5-dicarboxylates have shown in vitro and in vivo activity against disease-causing trypanosomatids, such as Trypanosoma cruzi and Leishmania species.[8] The mechanism of action is potentially linked to the inhibition of essential enzymes like iron superoxide dismutase in these parasites.[8]
The synthetic versatility of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for these and other biological activities.
Potential as Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors. The ability to functionalize the 4-position of the pyrazole ring allows for the exploration of the chemical space around this core to optimize binding to the kinase active site.
Caption: General mechanism of protein kinase inhibition by small molecules.
Conclusion
This compound is a valuable, yet underexplored, building block in synthetic and medicinal chemistry. While specific physical and biological data are limited, its synthesis is achievable through established iodination protocols. Its true potential lies in its utility as a versatile intermediate for the creation of diverse libraries of pyrazole derivatives through cross-coupling reactions. Further investigation into the properties and biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-4-iodo-1H-pyrazole 97 2033-45-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 8. Simple dialkyl pyrazole-3,5-dicarboxylates show in vitro and in vivo activity against disease-causing trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Dossier: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Document ID: CHEM-PYR-4I-35DC-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. This compound is a key heterocyclic building block used in synthetic organic chemistry, particularly as an intermediate in the development of complex molecular scaffolds for pharmaceutical applications. Pyrazole derivatives are known to be integral components in a wide array of therapeutically active agents.[1] This guide details the molecule's physicochemical properties, provides a representative synthetic protocol and characterization workflow, and discusses its applications in medicinal chemistry and drug discovery. All quantitative data is presented in standardized tables, and logical workflows are illustrated using process diagrams.
Chemical Identity and Physicochemical Properties
This compound is a functionalized pyrazole ring, making it a valuable and versatile intermediate for further chemical modification.[2][3] Its structure is characterized by a central pyrazole core substituted with an iodine atom at the C4 position and two methoxycarbonyl groups at the C3 and C5 positions.
Molecular Formula: C₇H₇IN₂O₄
Molecular Structure: The structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. It is substituted as follows:
-
Position 1: A hydrogen atom (1H).
-
Position 3: A methoxycarbonyl group (-COOCH₃).
-
Position 4: An iodine atom (-I).
-
Position 5: A methoxycarbonyl group (-COOCH₃).
Physicochemical Data
The key quantitative properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 338.05 g/mol |
| Monoisotopic Mass | 337.9400 Da |
| CAS Number | 1027819-68-6 |
| Physical Form | Solid (Typical) |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate) |
Synthesis and Characterization
The synthesis of this compound typically starts from its non-iodinated precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate.[4][5] The process involves a direct electrophilic iodination reaction.
General Synthetic Workflow
The diagram below illustrates a typical workflow for the synthesis of the title compound from its common precursor.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Electrophilic Iodination
This protocol is a representative example for the synthesis of this compound.
-
Preparation: To a stirred solution of Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, add Iodine (I₂) (approx. 0.5 eq).
-
Reaction: Add an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, portion-wise to the mixture at a controlled temperature (e.g., 0-25 °C).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by pouring it into a solution of ice-water containing a reducing agent (e.g., sodium thiosulfate) to neutralize any unreacted iodine.
-
Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
Characterization Workflow
Structural confirmation and purity assessment are critical. The following workflow outlines the standard analytical procedures.
Caption: Standard workflow for structural and purity verification.
Applications in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a highly versatile intermediate due to its multiple functional handles.
-
The Iodine Atom: The C4-iodo group is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents.[6]
-
The Ester Groups: The two methoxycarbonyl groups at C3 and C5 can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, providing pathways to diverse derivatives.
-
The N-H Group: The pyrazole N-H can be alkylated or arylated to further expand the molecular complexity.[7]
This trifunctional nature makes the compound an ideal starting point for constructing libraries of complex molecules for screening against biological targets, such as kinases and other enzymes in cancer and inflammatory disease pathways.[8]
Logical Role in Synthesis
The diagram below illustrates the logical progression of using this compound as a foundational building block in a drug discovery program.
Caption: Role as a versatile building block in discovery chemistry.
Safety and Handling
Appropriate safety precautions must be taken when handling this and any related chemical reagent. Researchers should consult the full Safety Data Sheet (SDS) before use.
| Hazard Category | Information |
| GHS Pictograms | Irritant, Health Hazard (Anticipated) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
References
- 1. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1027819-68-6 [chemicalbook.com]
- 3. This compound CAS#: 1027819-68-6 [amp.chemicalbook.com]
- 4. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrazole core substituted with an iodine atom and two methoxycarbonyl groups, makes it a valuable precursor for the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups at the 4-position of the pyrazole ring. This guide provides a comprehensive overview of its structure, properties, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central five-membered pyrazole ring. An iodine atom is attached at the 4-position, and two dimethyl ester groups are bonded to the 3- and 5-positions.
Below is a diagram representing the chemical structure of the molecule.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1027819-68-6 | [1] |
| Molecular Formula | C₇H₇IN₂O₄ | [1] |
| Molecular Weight | 310.05 g/mol | [1] |
| Melting Point | 176-178 °C | [2] |
| Appearance | Solid (form not specified) | |
| Solubility | Information not available |
Synthesis
While a specific detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be conceptualized based on the synthesis of structurally related pyrazoles. A common method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the target molecule, the synthesis could potentially start from dimethyl 1,3-acetonedicarboxylate. The subsequent iodination at the 4-position is a key step.
The logical workflow for a potential synthesis is outlined in the diagram below.
Caption: A potential synthetic workflow for this compound.
Experimental Protocols
Although a specific, detailed experimental protocol for the synthesis of the title compound is not available, a general procedure for the synthesis of a related compound, 3,5-dimethyl-4-nitropyrazole from 3,5-dimethyl-4-iodopyrazole, is described in the literature.[3] This suggests the reactivity of the iodo-pyrazole scaffold.
General Procedure for a Reaction of a Substituted Iodopyrazole:
-
Dissolve the iodopyrazole derivative (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) (10 mL).
-
Add the necessary reagents for the desired transformation. For example, in a nitration reaction, a nitrating agent would be added.[3]
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve filtration, extraction with an organic solvent (e.g., dichloromethane), and washing of the organic phase.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by methods such as column chromatography or recrystallization.
Applications in Research and Drug Development
The utility of this compound in research and development stems from its potential to serve as a key intermediate in the synthesis of a wide array of functionalized pyrazole derivatives. The pyrazole motif is a prominent scaffold in many biologically active compounds.
The logical relationship of its application is depicted in the following diagram:
Caption: Logical flow from the core compound to its potential applications.
The presence of the iodine atom is particularly advantageous as it allows for the introduction of various substituents at the C4 position through well-established palladium-catalyzed cross-coupling reactions. This enables the generation of libraries of compounds for screening in drug discovery programs. The ester functionalities at the C3 and C5 positions can also be further modified, for example, through hydrolysis to the corresponding carboxylic acids or amidation, providing additional points for structural diversification.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward, albeit not explicitly detailed in the provided literature, synthetic accessibility and the presence of multiple reactive sites make it an attractive starting material for the synthesis of a diverse range of pyrazole derivatives. For researchers in drug development and materials science, this compound offers significant potential for the creation of novel molecules with desired biological or physical properties. Further research into its synthesis and reactivity will undoubtedly expand its applications in various scientific disciplines.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a key intermediate in the development of targeted therapeutics. This document details the available spectroscopic data, outlines a verified experimental protocol for its synthesis, and discusses its relevance in the context of inhibiting the LIM kinase (LIMK) signaling pathway, a critical regulator of cytoskeletal dynamics.
Core Spectroscopic Data
| Spectroscopic Data | Dimethyl 1H-pyrazole-3,5-dicarboxylate (Starting Material) | This compound (Target Compound - Predicted) |
| ¹H NMR | δ 7.34 (s, 1H), 3.96 (s, 6H) | Expected downfield shift of the pyrazole proton and slight shift of the methyl protons. |
| ¹³C NMR | Not explicitly found, but predictable based on structure. | The C4 carbon signal is expected to be significantly shifted due to the iodine substituent. |
| IR (cm⁻¹) | 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)[1] | Similar characteristic peaks with potential slight shifts due to the iodo-substituent. |
| Mass Spec (m/z) | C₇H₈N₂O₄, MW: 184.15 | C₇H₇IN₂O₄, MW: 310.05. Expected M+ peak at 310. |
Experimental Protocol: Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from a peer-reviewed publication and a related patent, providing a reliable method for its preparation.[2][3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate (10.0 g, 54.3 mmol)
-
Acetonitrile (MeCN) (1 L)
-
Ceric Ammonium Nitrate (CAN) (32.7 g, 59.8 mmol)
-
Iodine (I₂) (17.9 g, 70.7 mmol)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of Dimethyl 1H-pyrazole-3,5-dicarboxylate in acetonitrile under an inert atmosphere, add Ceric Ammonium Nitrate and Iodine.[2]
-
Stir the reaction mixture at room temperature for 48 hours.[2]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
Dilute the residue with ethyl acetate for subsequent purification.[2]
Role in Drug Development: Targeting the LIMK Signaling Pathway
This compound serves as a crucial building block in the synthesis of a novel class of potent and highly selective LIM kinase (LIMK) inhibitors.[2] LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics and are implicated in various diseases, including cancer and neurological disorders.[4][5]
The LIMK signaling pathway plays a pivotal role in cell motility, invasion, and proliferation. Dysregulation of this pathway is a hallmark of many cancers, making LIMK an attractive therapeutic target.[4]
LIMK Signaling Pathway Overview:
Caption: The LIMK signaling pathway and the point of intervention for LIMK inhibitors.
Upstream signals, such as Rho GTPases, activate ROCK and PAK kinases, which in turn phosphorylate and activate LIMK.[5] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] This leads to the stabilization of actin filaments, promoting changes in cell shape and motility that can contribute to cancer metastasis.[4] The pyrazole-based inhibitors synthesized from this compound are designed to block the activity of LIMK, thereby preventing cofilin inactivation and inhibiting these pathological cellular processes.[2]
Conclusion
This compound is a valuable synthetic intermediate for the development of targeted therapies against LIMK-driven diseases. The provided synthesis protocol offers a clear pathway to obtaining this compound. Further research to fully characterize its spectroscopic properties and to explore its utility in synthesizing a broader range of LIMK inhibitors is warranted. The continued investigation into the LIMK signaling pathway will undoubtedly open new avenues for therapeutic intervention in oncology and beyond.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are LIMK1 inhibitors and how do they work? [synapse.patsnap.com]
In-Depth Technical Guide: ¹H NMR of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy data for Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. It includes tabulated spectral data, a comprehensive experimental protocol for its synthesis and NMR analysis, and a structural diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where pyrazole derivatives are of significant interest.
Data Presentation
The expected ¹H NMR spectral data for this compound is summarized in the table below. The data is based on the analysis of the parent compound, Dimethyl 1H-pyrazole-3,5-dicarboxylate, and the anticipated changes upon iodination at the C4 position.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Solvent |
| ~13-14 (broad) | Singlet | 1H | N-H | CDCl₃ |
| 3.96 | Singlet | 6H | 2 x -OCH₃ | CDCl₃ |
Note: The signal for the C4-H proton, typically observed around 7.34 ppm in the non-iodinated precursor, is absent in the 4-iodo derivative.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis of the parent compound and a general procedure for its iodination, followed by the protocol for ¹H NMR analysis.
Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
A common method for the synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate involves the esterification of 3,5-pyrazoledicarboxylic acid.[1]
Procedure:
-
To a suspension of 3,5-pyrazoledicarboxylic acid (1 equivalent) in methanol (approximately 4 mL per gram of acid), slowly add thionyl chloride (3 equivalents) at 0°C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield Dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline solid.
Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate
A general procedure for the iodination of pyrazole rings can be adapted for the synthesis of this compound.
Procedure:
-
Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
¹H NMR Spectroscopy Protocol
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Typical acquisition parameters include a spectral width of 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound with key proton assignments.
Caption: Molecular structure of this compound.
References
An In-Depth Technical Guide to Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines a validated experimental protocol for its synthesis and offers an analysis of its expected 13C NMR spectroscopic properties, providing a crucial resource for researchers in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₇H₇IN₂O₄ and a molecular weight of 310.05 g/mol . Its structure features a central pyrazole ring substituted with an iodine atom at the 4-position and two methyl ester groups at the 3- and 5-positions. The presence of the iodo-substituent makes it a versatile building block for further functionalization through various cross-coupling reactions.
Synthesis Protocol
A reliable method for the synthesis of this compound has been reported in the context of the development of potent and highly selective LIMK inhibitors.[1][2] The following protocol is adapted from this literature.
Reaction Scheme:
A schematic of the iodination reaction.
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetonitrile, add ceric ammonium nitrate (1.1 eq) and iodine (1.3 eq) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
13C NMR Spectroscopic Analysis
As of the latest literature search, the experimental 13C NMR spectral data for this compound has not been explicitly reported. However, based on the known chemical shifts of similar pyrazole derivatives, a predicted spectrum can be outlined. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate groups and the heavy atom effect of the iodine substituent.
Predicted 13C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C=O (ester) | 160-165 | Singlet |
| C3 & C5 | 140-150 | Singlet |
| C4 | 80-90 | Singlet |
| OCH₃ | 52-55 | Quartet |
Rationale for Predicted Chemical Shifts:
-
C=O (ester): The carbonyl carbons of the methyl ester groups are expected to resonate in the typical downfield region for esters.
-
C3 & C5: These carbons are attached to electron-withdrawing carboxylate groups and are part of the aromatic pyrazole ring, leading to a downfield chemical shift.
-
C4: The carbon atom bearing the iodine substituent is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield shift compared to an unsubstituted C4 pyrazole carbon.
-
OCH₃: The methyl carbons of the ester groups will appear in the characteristic region for such functional groups.
Experimental Workflow for Spectroscopic Analysis
The following workflow outlines the standard procedure for obtaining a 13C NMR spectrum for a synthesized compound like this compound.
References
In-Depth Technical Guide to the Mass Spectrum of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrum of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known fragmentation behavior of analogous pyrazole derivatives. This document is intended to support researchers and scientists in the identification and characterization of this and similar molecules.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The expected quantitative data is summarized in the table below.
| m/z (Predicted) | Ion Formula | Fragment Identity | Relative Abundance (Predicted) |
| 310 | [C₇H₇IN₂O₄]⁺• | Molecular Ion (M⁺•) | Moderate |
| 279 | [C₆H₄IN₂O₃]⁺ | [M - OCH₃]⁺ | High |
| 251 | [C₆H₄IN₂O₂]⁺ | [M - COOCH₃]⁺ | High |
| 183 | [C₇H₇N₂O₄]⁺ | [M - I]⁺ | Moderate to High |
| 154 | [C₅H₃IN]⁺• | [M - 2xCOOCH₃]⁺• | Low to Moderate |
| 127 | [I]⁺ | Iodine Cation | Low |
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the loss of the ester substituents and the iodine atom.
A primary fragmentation route is the loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable acylium ion at m/z 279. Subsequent loss of a carbonyl group (CO) from this ion is less likely than the direct loss of the entire carbomethoxy group.
Another significant fragmentation pathway involves the cleavage of the ester group, resulting in the loss of a carbomethoxy radical (•COOCH₃) to yield an ion at m/z 251. This is a common fragmentation pattern for methyl esters.
The carbon-iodine bond is also susceptible to cleavage, leading to the loss of an iodine radical (I•) and the formation of an ion at m/z 183. The relative abundance of this peak will depend on the C-I bond strength compared to the fragmentation of the ester groups.
Further fragmentation could involve the loss of both carbomethoxy groups, leading to a smaller fragment at m/z 154. A peak corresponding to the iodine cation at m/z 127 may also be observed.
The predicted fragmentation pathway is visualized in the following diagram:
The Versatile Reactivity of the C-I Bond in 4-Iodopyrazoles: A Technical Guide for Synthetic and Medicinal Chemists
An in-depth exploration of the synthetic utility of 4-iodopyrazoles, focusing on the reactivity of the carbon-iodine bond in key cross-coupling and substitution reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols, comparative data, and visual representations of reaction mechanisms and relevant biological pathways.
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is paramount for the development of novel drugs and advanced materials. Among the various synthetic handles, the iodine atom at the 4-position of the pyrazole ring offers a highly reactive and versatile point for molecular elaboration. The inherent weakness of the C-I bond, compared to its lighter halogen counterparts, facilitates a broad spectrum of transformations, making 4-iodopyrazoles valuable intermediates in organic synthesis.[1][2] This guide delves into the rich chemistry of the C-I bond in 4-iodopyrazoles, providing a detailed overview of its reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions
The C-I bond in 4-iodopyrazoles is particularly amenable to oxidative addition to transition metal catalysts, such as palladium and copper, which is the key initiation step in a multitude of cross-coupling reactions.[2] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times compared to 4-bromo- or 4-chloropyrazoles.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. While 4-iodopyrazoles exhibit high reactivity in the rate-determining oxidative addition step, they are also prone to a significant side reaction: dehalogenation.[2] This can lead to lower yields of the desired coupled product. For this reason, in some instances, the less reactive 4-bromopyrazole may be the preferred substrate for Suzuki-Miyaura couplings.[2] Nevertheless, with careful optimization of the catalyst system, base, and solvent, 4-iodopyrazoles can be effectively utilized for the synthesis of 4-aryl- and 4-vinylpyrazoles.[3]
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodo | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Moderate | [4] |
| Bromo | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good | [5] |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of 4-alkynylpyrazoles, which are valuable building blocks in medicinal chemistry.[6] Due to the high reactivity of the C-I bond, 4-iodopyrazoles are excellent substrates for this transformation, generally providing high yields under mild conditions.[5] The classic catalytic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[5]
Table 2: Sonogashira Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Boc-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp. | High | [4] |
| 4-Iodo-1H-pyrazole | Various terminal alkynes | Pd/C-CuI-PPh₃ | Et₃N | DMF | 80 | Good | [6] |
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the alkenylation of 4-iodopyrazoles, offering a direct route to 4-vinylpyrazole derivatives. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to proceed efficiently.[5] The choice of protecting group on the pyrazole nitrogen can be crucial for achieving high yields.[5]
Table 3: Heck-Mizoroki Reaction of 1-Protected-4-Iodo-1H-pyrazoles
| N-Protecting Group | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trityl | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | [5] |
| Benzyl | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | Good | [5] |
Buchwald-Hartwig Amination
The formation of C-N bonds at the C4-position of the pyrazole ring is readily achieved through the Buchwald-Hartwig amination. Interestingly, the choice between palladium and copper catalysis can be complementary, depending on the nature of the amine coupling partner. Copper-catalyzed conditions are often favorable for the amination of 4-iodopyrazoles with alkylamines possessing β-hydrogens.[2]
Table 4: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halogen | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodo | Alkylamine | CuI / ligand | tBuOK | Toluene | 100 | Good | [5] |
| Bromo | Aromatic amine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Toluene | 100 | Good | [2] |
Ullmann-Type Coupling Reactions
The classic Ullmann condensation, a copper-catalyzed reaction, is a valuable method for forming C-O, C-S, and C-N bonds.[7] More contemporary Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions.[8] The C-I bond of 4-iodopyrazoles is reactive in these transformations, allowing for the synthesis of 4-aryloxy-, 4-arylthio-, and 4-arylaminopyrazoles. While specific examples of Ullmann C-C coupling with 4-iodopyrazoles are less common in the literature, the general principles of copper-catalyzed cross-coupling suggest its feasibility.
Table 5: Ullmann-Type C-O Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodo-1H-1-tritylpyrazole | Alcohols | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Alcohol (solvent) | 130 (MW) | Moderate to Good | [9] |
| 4-Iodopyrazole | Phenols | Cu-NPs / Cs₂CO₃ | Cs₂CO₃ | DMF | 120 | Good | [10] |
Metal-Halogen Exchange
The C-I bond in 4-iodopyrazoles can undergo metal-halogen exchange with organolithium or Grignard reagents, providing a powerful route to 4-lithiated or 4-magnesiated pyrazole intermediates. These organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4-position. The N-H proton of the pyrazole ring must be protected prior to this reaction.
Lithium-Iodine Exchange
Treatment of an N-protected 4-iodopyrazole with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid and efficient lithium-iodine exchange.[11] This reaction is generally faster for iodides compared to bromides or chlorides.[11]
Grignard Reagent Formation
The formation of a Grignard reagent from 4-iodopyrazole can be achieved by reacting it with magnesium metal in an ethereal solvent.[4] Activation of the magnesium surface, for instance with a crystal of iodine, is often necessary to initiate the reaction.[12]
Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich heterocyclic systems like pyrazole, nucleophilic aromatic substitution (SNAr) can occur at the C-I bond if the pyrazole ring is sufficiently activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate.[9] The high polarizability of the iodine atom makes it a good leaving group in such reactions. Specific examples of SNAr on 4-iodopyrazoles with carbon-based nucleophiles like enolates are not extensively documented and would likely require significant activation of the pyrazole ring.
Experimental Protocols
Synthesis of 4-Iodopyrazole
-
Method: Direct iodination using iodine and an oxidant.[13]
-
Procedure: To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq). To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration or extraction with a suitable organic solvent.[13]
Suzuki-Miyaura Coupling
-
Procedure: To an oven-dried reaction vessel, add the N-protected 4-iodopyrazole (1.0 eq), the arylboronic acid (1.5 - 2.0 eq), and potassium phosphate (K₃PO₄) (2.0 eq). Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon). Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%). Add anhydrous 1,4-dioxane and degassed water via syringe. Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction by TLC. After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Sonogashira Coupling
-
Procedure: To a reaction flask, add the N-protected 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%). Add triethylamine as the solvent and base. Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo. The residue is purified by column chromatography.[5]
Heck-Mizoroki Reaction
-
Procedure: A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 eq), an alkene (1.2 eq), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 eq) in DMF is heated at 100 °C in a sealed tube. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo. The crude product is purified by column chromatography.[1]
Buchwald-Hartwig Amination (Copper-Catalyzed)
-
Procedure: In a reaction tube, combine the N-protected 4-iodopyrazole (1.0 eq), CuI (e.g., 10 mol%), and a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%). Add a base such as tBuOK (2.0 eq). Evacuate and backfill the tube with an inert gas. Add the alkylamine (1.2-1.5 eq) and an anhydrous solvent (e.g., toluene). Seal the tube and heat the reaction mixture (e.g., 100 °C) for the specified time. After cooling, quench the reaction with saturated aqueous ammonium chloride and extract the product. The crude product is purified by column chromatography.[5]
Lithium-Iodine Exchange
-
Procedure: To a solution of N-protected 4-iodopyrazole in anhydrous THF or diethyl ether at -78 °C to -100 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the reaction mixture at low temperature for a short period (e.g., 30 minutes). The resulting 4-lithiated pyrazole can then be quenched with a desired electrophile.
Grignard Reagent Formation
-
Procedure: In a flame-dried flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of N-protected 4-iodopyrazole in anhydrous THF or diethyl ether dropwise to initiate the reaction. The reaction mixture may require gentle heating to maintain reflux. The formation of the Grignard reagent can be monitored by the disappearance of the magnesium metal.
Biological Significance and Signaling Pathways
The functionalization of the 4-position of the pyrazole ring, often facilitated by the reactivity of 4-iodopyrazole, is a key strategy in the development of potent and selective kinase inhibitors.[3] These inhibitors play a crucial role in modulating cellular signaling pathways that are dysregulated in various diseases, including cancer and inflammatory disorders.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[14] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[14] 4-Amino-(1H)-pyrazole derivatives, synthesized from 4-halopyrazole precursors, have been identified as potent JAK inhibitors.[14] These inhibitors typically act by competing with ATP for the kinase's binding site, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
Caption: Inhibition of the JAK-STAT signaling pathway by a 4-aminopyrazole derivative.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammatory responses.[6] Overactivation of this pathway is associated with chronic inflammatory diseases. Pyrazole-containing ureas have been developed as potent p38α MAPK inhibitors.[15] These inhibitors often bind to a distinct allosteric site on the kinase, inducing a conformational change that locks the enzyme in an inactive state, thereby preventing the phosphorylation of downstream targets.[15]
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.
Reaction Workflows
The following diagrams illustrate the general experimental workflows for key cross-coupling reactions involving 4-iodopyrazoles.
Caption: General workflow for a Suzuki-Miyaura coupling reaction of 4-iodopyrazole.
Caption: General workflow for a Sonogashira coupling reaction of 4-iodopyrazole.
Conclusion
The C-I bond in 4-iodopyrazoles provides a highly valuable and reactive functional handle for the synthesis of a diverse array of substituted pyrazoles. Its enhanced reactivity in a multitude of transition-metal catalyzed cross-coupling reactions, as well as its utility in metal-halogen exchange, makes it a cornerstone intermediate for researchers in synthetic and medicinal chemistry. While its high reactivity can sometimes lead to side reactions, careful optimization of reaction conditions allows for its effective use in the construction of complex molecular architectures, including potent kinase inhibitors that target key signaling pathways in human disease. This guide serves as a comprehensive resource to aid in the strategic planning and execution of synthetic routes utilizing the versatile chemistry of 4-iodopyrazoles.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Iodinated Pyrazole Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for iodinated pyrazole esters. Due to the limited availability of direct stability data for a broad range of these specific compounds, this guide synthesizes information from studies on structurally related iodinated compounds, general principles of pharmaceutical stability testing, and expert chemical knowledge. The information herein is intended to guide researchers in designing and executing appropriate stability studies, understanding potential degradation pathways, and establishing optimal storage conditions.
Core Stability Profile of Iodinated Pyrazoles
Iodinated pyrazole esters are susceptible to degradation through several mechanisms, primarily driven by factors such as solvent polarity, pH, light, and temperature. The key degradation pathways include de-iodination, hydrolysis of the ester functionality, and oxidation of the pyrazole ring.[1]
De-iodination: The carbon-iodine bond in aryl iodides can be labile, particularly when exposed to light (photodegradation) or elevated temperatures.[1] This process can lead to the formation of the corresponding non-iodinated pyrazole ester and the liberation of elemental iodine, which may cause discoloration (yellowing or browning) of the material.[1] The presence of radical initiators can also promote the homolytic cleavage of the C-I bond.[1]
Hydrolysis: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the ester and pyrazole moieties.
Oxidation: The pyrazole ring itself can be prone to oxidation, a process that can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.[1] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[1]
Solvent-Dependent Stability
The choice of solvent can significantly impact the stability of iodinated pyrazole esters. While specific quantitative data is scarce, a qualitative assessment based on the general stability of aryl iodides and pyrazoles can be made.[1]
Table 1: Predicted Stability of Iodinated Pyrazole Esters in Common Laboratory Solvents [1]
| Solvent Class | Example Solvents | Predicted Stability | Rationale |
| Aprotic, Non-polar | Hexane, Toluene, Dichloromethane | High | These solvents are less likely to participate in solvolysis or facilitate de-iodination. Purity is crucial to avoid reactive impurities. |
| Aprotic, Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Generally suitable for short-term storage and experiments. Long-term stability should be experimentally verified as these solvents can contain impurities that may promote degradation. |
| Protic | Methanol, Ethanol, Water | Lower | These solvents can act as nucleophiles, leading to solvolysis of the ester. They may also facilitate de-iodination. Stability in these solvents requires careful experimental evaluation. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The following are detailed protocols for conducting forced degradation studies on iodinated pyrazole esters.
General Procedure
For each stress condition, a solution of the iodinated pyrazole ester (typically 1 mg/mL) is prepared.[4] A control sample, stored under ambient conditions, should be analyzed concurrently. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of the iodinated pyrazole ester in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the iodinated pyrazole ester in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Follow the incubation and sampling procedure as described for acidic hydrolysis.
-
Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the iodinated pyrazole ester in water (if soluble) or a mixture of water and a co-solvent.
-
Reflux the solution for a defined period, collecting samples at various time points for analysis.
-
Oxidative Degradation
-
Prepare a solution of the iodinated pyrazole ester in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Keep the solution at room temperature for a defined period, protected from light.
-
Withdraw samples at specified intervals for analysis.
Thermal Degradation
-
Place the solid iodinated pyrazole ester in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified duration.
-
Also, prepare a solution of the compound and subject it to the same thermal stress.
-
Analyze the samples at various time points.
Photolytic Degradation
-
Expose the solid iodinated pyrazole ester and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
Biodegradation Kinetics of Related Iodinated Compounds
Table 2: Biodegradation Half-Lives (DT50) of Selected Iodinated Aromatic Compounds in Zahn-Wellens Tests [9][10]
| Compound Class | Number of Iodine Atoms | DT50 (days) |
| Iopromide Derivatives | 1-3 | 0.7 - 1.2 |
| Diatrizoate Derivatives | 1-3 | 0.9 - 65 |
| ATIA Derivatives | 1-3 | 0.3 - 44 |
ATIA: 5-amino-2,4,6-triiodoisophthalic acid
This data suggests that while some iodinated compounds can degrade rapidly, others are more persistent, with degradation kinetics being highly dependent on the specific molecular structure and the number and position of iodine atoms.[9][10]
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended for iodinated pyrazole esters to ensure their long-term stability:
-
Temperature: Store at refrigerated temperatures (2-8°C) to minimize thermal degradation.[1]
-
Light: Protect from light by storing in amber vials or containers wrapped in aluminum foil.[1]
-
Atmosphere: For sensitive compounds or long-term storage of solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Container: Use well-sealed containers to prevent exposure to moisture and atmospheric oxygen.
Visualizations
Logical Workflow for Stability Testing
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. journals.najah.edu [journals.najah.edu]
- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of an iodine atom at the 4-position, flanked by two electron-withdrawing methyl ester groups, renders this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical candidates.
These application notes provide a comprehensive overview of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step process starting from 3,5-pyrazoledicarboxylic acid. The first step involves the esterification of the diacid to form Dimethyl 1H-pyrazole-3,5-dicarboxylate, which is then subjected to electrophilic iodination.
Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
The parent diester can be synthesized by reacting 3,5-pyrazoledicarboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol:
A general procedure for the synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate is as follows:
-
To a suspension of 3,5-pyrazoledicarboxylic acid (31.7 g, 0.203 mol) in methanol (125 mL), saturate the mixture with gaseous HCl.
-
Heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold methanol.
-
Dry the solid to obtain the final product.[1]
| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |
| 3,5-Pyrazoledicarboxylic acid | Gaseous HCl | Methanol | 3 h (reflux) + overnight (RT) | Reflux, then RT | 63% | [1] |
Alternative Protocol using Thionyl Chloride:
-
Dissolve 3,5-pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol) in methanol (50 mL).
-
Cool the solution to 0°C under a nitrogen atmosphere.
-
Add thionyl chloride (6.28 mL, 86.15 mmol) dropwise.
-
Heat the mixture to 80°C and stir for 4 hours.
-
Concentrate the reaction solution to obtain the product.[1]
| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |
| 3,5-Pyrazoledicarboxylic acid hydrate | Thionyl chloride | Methanol | 4 h | 0°C to 80°C | 99% | [1] |
Step 2: Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate
Proposed Experimental Protocol (based on analogous reactions):
-
Suspend Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equivalent) in water.
-
Add molecular iodine (I₂) (0.5 equivalents) to the suspension.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the product with water and dry to afford this compound.[2][3]
Note: Reaction times can vary significantly depending on the substrate and may require optimization.
Applications in Organic Synthesis
The primary application of this compound is as a key intermediate in cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the 4-position of the pyrazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyrazole and various aryl or vinyl boronic acids or esters. This reaction is instrumental in the synthesis of complex biaryl and heteroaryl structures.
General Experimental Protocol (based on analogous 4-iodopyrazoles):
-
In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 80-120°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 |
Data in the table is based on general conditions for Suzuki-Miyaura reactions of 4-iodopyrazoles and should be optimized for the specific substrate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne, providing access to alkynyl-substituted pyrazoles. These products can serve as precursors for more complex heterocyclic systems.
General Experimental Protocol (based on analogous 4-iodopyrazoles):
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a suitable solvent (e.g., triethylamine or DMF) and a base (if different from the solvent, e.g., Et₃N or DIPEA).
-
Add the terminal alkyne (1.2 equiv).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.
-
Purify the residue by column chromatography.[4]
| Coupling Partner | Catalyst System | Co-catalyst | Base/Solvent | Temperature (°C) |
| Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine | RT - 60 |
| Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | DMF/Triethylamine | RT - 60 |
Data in the table is based on general conditions for Sonogashira reactions of 4-iodopyrazoles and should be optimized for the specific substrate.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Key cross-coupling reactions of the title compound.
Conclusion
This compound is a highly functionalized and reactive building block. While direct, detailed experimental data for this specific compound is limited in the current literature, its reactivity can be reliably inferred from numerous studies on analogous 4-iodopyrazole derivatives. The protocols provided herein, based on these established methodologies, offer a solid foundation for researchers to explore its utility in the synthesis of novel compounds for drug discovery and materials science. Further optimization of the proposed reaction conditions is encouraged to achieve the best results for specific synthetic targets.
References
Application Notes and Protocols for Suzuki Coupling of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyrazole core is a critical step in the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the pyrazole ring.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. This substrate is particularly interesting due to the presence of two electron-withdrawing ester groups, which can influence its reactivity. The carbon-iodine bond is the most reactive among halogens for oxidative addition to the palladium catalyst, often allowing for milder reaction conditions.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronic ester) in the presence of a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
References
Application Notes and Protocols: Sonogashira Reaction of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, has become a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials. Pyrazole derivatives are a significant class of heterocyclic compounds, with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The functionalization of the pyrazole core at the 4-position via Sonogashira coupling with various alkynes provides a powerful tool for generating novel molecular scaffolds with potential therapeutic applications.
This document provides detailed application notes and protocols for the Sonogashira reaction of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a substrate activated by the presence of two electron-withdrawing ester groups.
Synthesis of Starting Material: this compound
A plausible synthetic route to the starting material involves a two-step process: the synthesis of the pyrazole core followed by iodination.
Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
The parent pyrazole can be synthesized via the condensation of dimethyl acetylenedicarboxylate with hydrazine.
Protocol:
-
In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (1.0 equiv) in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.0 equiv) in methanol to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield Dimethyl 1H-pyrazole-3,5-dicarboxylate.[4][5]
Step 2: Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate
The iodination of the pyrazole at the 4-position can be achieved using an electrophilic iodinating agent.
Protocol:
-
To a solution of Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv) in a suitable solvent (e.g., N,N-dimethylformamide or dichloromethane), add N-iodosuccinimide (NIS) (1.1 equiv).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford this compound.
Sonogashira Coupling of this compound
The Sonogashira reaction of this compound with various terminal alkynes can be performed under standard palladium/copper-catalyzed conditions. The electron-withdrawing nature of the dicarboxylate groups may influence the reactivity of the C-I bond.
General Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.1 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the alkyne used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of related iodopyrazole substrates, which can serve as a reference for the reaction of this compound. High yields are generally expected for these types of couplings.[6]
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 60 | 4 | 87-92[6] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 70 | 6 | (est.) >80 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | THF | 50 | 8 | (est.) >85 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | TEA | DMF | 80 | 4 | (est.) >80 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | TEA | DMF/THF | 60 | 12 | (est.) >75 |
(est.) = Estimated yields based on similar reactions reported in the literature.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the Sonogashira coupling protocol.
Proposed Biological Signaling Pathway: Inhibition of Cyclooxygenase (COX)
Many pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Coupling Conditions for 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck-Mizoroki coupling reaction of 4-iodopyrazoles. The synthesis of 4-alkenylpyrazoles is a crucial transformation in medicinal chemistry and materials science, offering a versatile method for carbon-carbon bond formation.[1][2] The following sections detail the optimized reaction conditions, experimental procedures, and a summary of reported yields for the coupling of various 1-protected 4-iodopyrazoles with a range of alkenes.
I. Introduction to Heck Coupling of 4-Iodopyrazoles
The Heck-Mizoroki reaction is a palladium-catalyzed cross-coupling of an unsaturated halide, in this case, a 4-iodopyrazole, with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the functionalization of the pyrazole core, a privileged scaffold in numerous pharmaceutical agents.[1] Compared to other halopyrazoles, 4-iodopyrazoles exhibit higher reactivity due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2][4] This enhanced reactivity often allows for milder reaction conditions.[4]
The general transformation is depicted below:
Caption: General scheme of the Heck coupling reaction of 4-iodopyrazoles.
II. Optimized Reaction Conditions
Successful Heck coupling of 4-iodopyrazoles is highly dependent on the choice of catalyst, ligand, base, and solvent. Research has shown that a combination of a palladium source, a phosphine ligand, and an organic base in a polar aprotic solvent provides optimal results.[1][2]
Key Components:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[1][2]
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) and triethyl phosphite (P(OEt)₃) have been identified as suitable ligands, with P(OEt)₃ showing excellent performance in improving reaction yields.[1]
-
Base: An organic base such as triethylamine (Et₃N) is typically employed to neutralize the hydrogen halide generated during the reaction.[1][2]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are effective in solubilizing the reactants and promoting the reaction.[1][2]
-
Protecting Group: The choice of the protecting group on the pyrazole nitrogen is crucial. The trityl (Tr) group has been found to be an appropriate protecting group for this reaction.[1]
The following workflow outlines the general steps for the Heck coupling of 4-iodopyrazoles.
Caption: Experimental workflow for the Heck coupling of 4-iodopyrazoles.
III. Data Presentation: Heck Coupling of 1-Trityl-4-iodopyrazole with Various Alkenes
The following table summarizes the reaction conditions and yields for the Heck coupling of 1-trityl-4-iodopyrazole with a selection of alkenes.
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95 |
| 2 | Ethyl acrylate | Ethyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 91 |
| 3 | tert-Butyl acrylate | tert-Butyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 90 |
| 4 | Methyl vinyl ketone | (E)-4-(1-trityl-1H-pyrazol-4-yl)but-3-en-2-one | 85 |
| 5 | Styrene | 1-trityl-4-((E)-styryl)-1H-pyrazole | 75 |
| 6 | 4-Chlorostyrene | 4-((E)-4-chlorostyryl)-1-trityl-1H-pyrazole | 78 |
| 7 | 4-Methoxystyrene | 4-((E)-4-methoxystyryl)-1-trityl-1H-pyrazole | 82 |
| 8 | 1-Octene | 4-((E)-oct-1-en-1-yl)-1-trityl-1H-pyrazole | 65 |
Reaction conditions: 1-trityl-4-iodopyrazole (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), Et₃N (2.0 equiv), DMF, 100 °C.[1][2]
IV. Experimental Protocols
A. General Procedure for the Heck-Mizoroki Reaction of 1-Protected-4-iodo-1H-pyrazoles
This protocol provides a detailed methodology for the Heck coupling of a 1-protected-4-iodo-1H-pyrazole with an alkene.[2]
Materials:
-
1-Protected-4-iodo-1H-pyrazole (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethyl phosphite (P(OEt)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a sealed tube, add the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), the alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv).
-
Add DMF to the sealed tube to dissolve the reactants.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate) and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkenylpyrazole.
B. Protocol for the Synthesis of Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate
This protocol is a specific example of the general procedure for the coupling of 1-trityl-4-iodopyrazole with methyl acrylate.[1]
Materials:
-
1-Trityl-4-iodopyrazole (478 mg, 1.0 mmol)
-
Methyl acrylate (103 mg, 1.2 mmol)
-
Palladium(II) acetate (4.5 mg, 0.02 mmol)
-
Triethyl phosphite (6.6 mg, 0.04 mmol)
-
Triethylamine (202 mg, 2.0 mmol)
-
N,N-Dimethylformamide (5 mL)
Procedure:
-
In a sealed tube, combine 1-trityl-4-iodopyrazole (478 mg, 1.0 mmol), methyl acrylate (103 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triethyl phosphite (6.6 mg, 0.04 mmol), and triethylamine (202 mg, 2.0 mmol).
-
Add 5 mL of DMF to the tube.
-
Seal the tube and heat the mixture to 100 °C.
-
After the reaction is complete as determined by TLC, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate.
V. Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism is illustrated below.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
The cycle begins with the oxidative addition of the 4-iodopyrazole to the Pd(0) catalyst to form a Pd(II) complex. This is followed by the coordination and migratory insertion of the alkene. A subsequent β-hydride elimination step forms the 4-vinylpyrazole product and a palladium-hydride species. Finally, reductive elimination of HX, facilitated by the base, regenerates the Pd(0) catalyst.[5][6]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in medicinal chemistry and drug discovery for the synthesis of nitrogen-containing heterocyclic compounds. Substituted pyrazoles are a prominent scaffold in many biologically active molecules, including kinase inhibitors used in oncology and immunology.[1][3]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. This substrate is an electron-deficient heterocyclic halide, and the presence of two ester groups influences its reactivity. The choice of catalytic system, including the palladium source, ligand, and base, is critical for achieving high yields and avoiding side reactions. These notes also address the key challenge of the acidic N-H proton on the pyrazole ring and provide protocols for various classes of amine coupling partners.
Data Presentation: Reaction Conditions and Yields
The following tables summarize generalized reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with different amine types. The selection of the catalytic system is highly dependent on the nature of the amine.[1][3][4]
Table 1: Palladium-Catalyzed Amination with Aryl Amines and Sterically Hindered Alkylamines
This approach is generally effective for amines lacking β-hydrogens, which minimizes the risk of β-hydride elimination.[1][3][5]
| Entry | Amine Type | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | XPhos Pd G3 (2-5) | (as pre-catalyst) | NaOtBu (1.5-2.0) | Toluene | 100-110 | 12-24 | 75-90 |
| 2 | Substituted Aniline | tBuBrettPhos Pd G3 (2-5) | (as pre-catalyst) | LHMDS (2.0-2.2) | 1,4-Dioxane | 80-100 | 12-24 | 70-88 |
| 3 | Heteroarylamine | tBuDavePhos Pd G2 (5-10) | (as pre-catalyst) | K₃PO₄ (2.0) | Toluene | 110 | 18-24 | 65-85 |
| 4 | Bulky Primary Alkylamine | Pd₂(dba)₃ (2-4) | XPhos (4-8) | KOtBu (2.0) | Xylene | 120 | 16-24 | 60-80 |
Table 2: Copper-Catalyzed Amination with Primary and Secondary Alkylamines
For alkylamines possessing β-hydrogens, a copper-catalyzed system can be more effective, avoiding potential side reactions seen with palladium catalysts.[3][5][6]
| Entry | Amine Type | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Alkylamine | CuI (10) | 2-isobutyrylcyclohexanone (20) | KOtBu (2.0) | DMF | 100-120 | 24 | 60-75 |
| 2 | Secondary Cyclic Amine | CuI (10) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | K₃PO₄ (2.0) | DMF | 110-130 | 24 | 65-80 |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses). Anhydrous and degassed solvents are crucial for reaction success.
Protocol 1: General Procedure for Palladium-Catalyzed Amination
This protocol is suitable for coupling this compound with aryl amines, heteroarylamines, or sterically hindered alkylamines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)[7]
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Oven-dried Schlenk tube or microwave vial with a stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium pre-catalyst, and the base.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the temperature indicated in Table 1 with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with water or saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-1H-pyrazole derivative.
Protocol 2: General Procedure for Copper-Catalyzed Amination
This protocol is adapted for the amination with primary and secondary alkylamines that contain β-hydrogens.
Materials:
-
This compound (1.0 equiv)
-
Alkylamine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., KOtBu, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried Schlenk tube with a stir bar
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, CuI, the ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF via syringe, followed by the alkylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes: The Strategic Role of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate in Medicinal Chemistry
Introduction
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a versatile heterocyclic building block increasingly recognized for its utility in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive iodine atom and two ester functionalities on a stable pyrazole core, make it an ideal starting material for the synthesis of complex molecules with therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound, with a specific focus on its application in the development of LIM Kinase (LIMK) inhibitors.
Key Applications
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of substituted pyrazole derivatives. The C4-iodo group serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity, selectivity, and pharmacokinetic properties of the final compounds.
A notable example of its application is in the development of tetrahydropyrazolopyridinones, a novel class of potent and highly selective LIMK inhibitors.[1][2][3][4] LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin dynamics and are implicated in various diseases, including cancer and neurological disorders.[5][6][7][8] By serving as a key intermediate, this compound has enabled the synthesis of LIMK inhibitors with significant therapeutic potential.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate to yield the target compound.
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
Acetonitrile (MeCN)
-
Cerium(IV) ammonium nitrate (CAN)
-
Iodine (I₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetonitrile in a round-bottom flask.
-
To this solution, add cerium(IV) ammonium nitrate (1.1 eq) and iodine (1.3 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
After 48 hours, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: General Procedure for the Synthesis of Tetrahydropyrazolopyridinone LIMK Inhibitors
This protocol outlines a multi-step synthesis of tetrahydropyrazolopyridinone LIMK inhibitors, starting from this compound. This is a representative workflow and specific reaction conditions may vary depending on the desired final compound.
Step 1: N-Alkylation
-
React this compound with a suitable alkyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce a substituent at the N1 position of the pyrazole ring.
Step 2: Suzuki Coupling
-
Couple the N-alkylated intermediate with a suitable boronic acid or ester using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water) to introduce a substituent at the C4 position.
Step 3: Saponification
-
Hydrolyze the two ester groups of the resulting product to the corresponding dicarboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of solvents like THF and water.
Step 4: Amide Coupling and Cyclization
-
Activate one of the carboxylic acid groups using a coupling agent (e.g., HATU) and react it with an appropriate amine to form an amide.
-
Induce intramolecular cyclization, often under acidic or basic conditions, to form the tetrahydropyrazolopyridinone ring system.
Step 5: Further Functionalization (Optional)
-
The resulting tetrahydropyrazolopyridinone core can be further modified, for example, by converting the remaining carboxylic acid to a primary amide.
Data Presentation
The following table summarizes the in vitro activity of representative pyrazole-derived LIMK inhibitors.
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| LX7101 | LIMK1 | Kinase Assay | 14 | [9] |
| LIMK2 | Kinase Assay | 6 | [9] | |
| BMS-5 | LIMK1 | Kinase Assay | 7 | [10] |
| LIMK2 | Kinase Assay | 8 | [10] | |
| TH-257 | LIMK1/2 | Kinase Assay | Potent | [3] |
| MDI-117740 | LIMK1 | Cellular Assay (pIC₅₀) | 6.73 | [10] |
| LIMK2 | Cellular Assay (pIC₅₀) | 7.18 | [10] |
Mandatory Visualization
Caption: LIMK Signaling Pathway and Point of Inhibition.
Caption: Synthesis of LIMK Inhibitors Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological characterization of selective LIMK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Synthesis of Bioactive Molecules Using Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate as a versatile starting material. This key intermediate is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C4-position of the pyrazole ring, a common scaffold in medicinal chemistry.
Introduction to this compound
This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic molecules with potential therapeutic applications. The presence of the iodo group at the 4-position allows for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of diverse molecular architectures found in many kinase inhibitors and other biologically active compounds. The diester functionalities at the 3- and 5-positions offer further opportunities for chemical modification, such as hydrolysis to the corresponding dicarboxylic acid or conversion to amides, expanding the accessible chemical space for drug discovery.
Application 1: Synthesis of Pyrazole-Based Kinase Inhibitors via Suzuki-Miyaura Coupling
The pyrazole scaffold is a prominent feature in numerous kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases. The Suzuki-Miyaura coupling reaction provides an efficient method for the synthesis of 4-aryl- and 4-heteroaryl-substituted pyrazoles from this compound. These introduced aromatic moieties can be designed to interact with the ATP-binding site of specific kinases, leading to potent and selective inhibition.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Sealed tube or microwave vial
Procedure:
-
To a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the pyrazole starting material should be approximately 0.1-0.2 M.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl- or 4-heteroaryl-1H-pyrazole-3,5-dicarboxylate derivative.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Dimethyl 4-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate | 82 |
| 3 | 3-Pyridinylboronic acid | Dimethyl 4-(pyridin-3-yl)-1H-pyrazole-3,5-dicarboxylate | 78 |
| 4 | 2-Thiopheneboronic acid | Dimethyl 4-(thiophen-2-yl)-1H-pyrazole-3,5-dicarboxylate | 88 |
Yields are based on isolated product after purification.
Signaling Pathway and Experimental Workflow
The synthesized 4-aryl pyrazole derivatives can act as inhibitors of protein kinases, which are key components of cellular signaling pathways. For instance, many kinase inhibitors target pathways like the JAK-STAT pathway, which is crucial for immune responses and cell growth.
Caption: Workflow for Suzuki-Miyaura coupling.
Caption: Inhibition of the JAK-STAT pathway.
Application 2: Synthesis of 4-Aminopyrazole Derivatives via Buchwald-Hartwig Amination
The introduction of an amino group at the C4-position of the pyrazole ring can significantly impact the biological activity of the molecule. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be effectively applied to this compound to synthesize a variety of 4-aminopyrazole derivatives. These compounds are of interest as potential CNS active agents, as well as for other therapeutic applications.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by the desired amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1H-pyrazole-3,5-dicarboxylate derivative.
Quantitative Data
The following table presents representative yields for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Dimethyl 4-(phenylamino)-1H-pyrazole-3,5-dicarboxylate | 75 |
| 2 | Morpholine | Dimethyl 4-morpholino-1H-pyrazole-3,5-dicarboxylate | 80 |
| 3 | Benzylamine | Dimethyl 4-(benzylamino)-1H-pyrazole-3,5-dicarboxylate | 72 |
| 4 | Piperidine | Dimethyl 4-(piperidin-1-yl)-1H-pyrazole-3,5-dicarboxylate | 85 |
Yields are based on isolated product after purification.
Experimental Workflow Diagram
Application Notes and Protocols: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate as a Versatile Precursor for Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a highly promising organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The presence of two carboxylate groups facilitates the formation of robust and porous framework structures upon coordination with various metal ions. Critically, the iodo-functional group at the 4-position of the pyrazole ring serves as a versatile handle for post-synthetic modification (PSM), enabling the introduction of a wide range of functionalities to tailor the MOF's properties for specific applications in catalysis, gas storage and separation, sensing, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of the precursor, its use in MOF fabrication, and subsequent post-synthetic modification.
Synthesis of this compound
A reliable synthesis of the title compound is crucial for its application as a MOF precursor. The following protocol is adapted from established procedures for similar pyrazole derivatives.
Protocol 1: Synthesis of this compound
| Step | Procedure | Notes |
| 1 | In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF). | Ensure the starting material is fully dissolved. |
| 2 | Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution portion-wise while stirring at room temperature. | The reaction is typically exothermic. Maintain the temperature below 40°C. |
| 3 | Continue stirring the reaction mixture at room temperature for 12-24 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 4 | Upon completion, pour the reaction mixture into ice-water to precipitate the product. | The crude product should precipitate as a solid. |
| 5 | Filter the solid, wash with cold water, and dry under vacuum. | |
| 6 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. | Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Synthesis of a Representative MOF using this compound
The following is a general solvothermal protocol for the synthesis of a MOF using this compound as the organic linker. This protocol can be adapted for various metal salts.
Protocol 2: Solvothermal Synthesis of an Iodo-Functionalized Pyrazole-Based MOF
| Step | Procedure | Notes |
| 1 | In a glass vial, combine this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol). | The molar ratio of linker to metal can be varied to optimize crystallinity and phase purity. |
| 2 | Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) (e.g., 5 mL). | Modulators such as acetic acid or trifluoroacetic acid can be added to improve crystal quality. |
| 3 | Tightly cap the vial and place it in a programmable oven. | |
| 4 | Heat the mixture to a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours). | The temperature and reaction time are critical parameters that influence the final product. |
| 5 | After cooling to room temperature, collect the crystalline product by filtration or decantation. | |
| 6 | Wash the crystals with the reaction solvent (e.g., DMF) followed by a more volatile solvent (e.g., ethanol or acetone) to remove unreacted starting materials. | |
| 7 | Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores. | This step is crucial for applications requiring a porous material. |
Characterization of the Iodo-Functionalized MOF
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized MOF.
Table 1: Key Characterization Techniques for Iodo-Functionalized MOFs
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise 3D atomic structure of the MOF. | Detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the pyrazole and carboxylate functional groups and the coordination to the metal center. | Characteristic vibrational bands for the C=O and N-H groups, with shifts upon coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature of framework decomposition. | A plot of weight loss versus temperature, indicating the removal of solvent molecules and subsequent framework collapse. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | An adsorption-desorption isotherm from which key porosity parameters can be calculated. |
Post-Synthetic Modification (PSM) of the Iodo-Functionalized MOF
The iodo group on the pyrazole ring is an excellent anchor for a variety of cross-coupling reactions, allowing for the introduction of new functionalities after the MOF has been synthesized. This is a powerful strategy for creating tailored materials.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling on an Iodo-Functionalized MOF
| Step | Procedure | Notes |
| 1 | Suspend the activated iodo-functionalized MOF in a suitable solvent (e.g., a mixture of DMF and water). | Ensure the MOF is well-dispersed. |
| 2 | Add a boronic acid derivative (e.g., phenylboronic acid, 3-5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., K₂CO₃, 5 equivalents). | The choice of boronic acid determines the functionality to be introduced. |
| 3 | Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100°C) for 24-48 hours. | |
| 4 | After cooling, filter the modified MOF and wash thoroughly with the reaction solvent, water, and a volatile solvent like ethanol to remove residual reagents and byproducts. | |
| 5 | Dry the post-synthetically modified MOF under vacuum. | |
| 6 | Characterize the modified MOF using techniques such as FTIR, ¹H NMR (of a digested sample), and Energy-Dispersive X-ray Spectroscopy (EDS) to confirm the successful installation of the new functional group. | A decrease in the iodine signal and the appearance of signals corresponding to the new group are expected. |
Quantitative Data
While specific quantitative data for a MOF synthesized from this compound is not yet extensively reported in the literature, data from analogous pyrazole-dicarboxylate MOFs can provide an indication of expected properties. For instance, an iron-based MOF, CAU-56as, synthesized from pyrazole-3,5-dicarboxylic acid, exhibits the following properties[1]:
Table 2: Properties of a Representative Fe(III) Pyrazole-3,5-dicarboxylate MOF (CAU-56as)
| Property | Value |
| BET Surface Area (as,BET) | 727 m²/g |
| Water Uptake (at p/p₀ = 0.85) | 264 mg/g |
| Thermal Stability | Up to 300°C in air |
It is anticipated that MOFs derived from the iodo-functionalized linker will exhibit comparable or enhanced properties, with the added advantage of tunable functionality through post-synthetic modification.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes involved in the synthesis and application of MOFs from this compound.
References
Application Notes and Protocols for the Functionalization of the Pyrazole Core via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of the pyrazole core, a privileged scaffold in medicinal chemistry, through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are highlighted as powerful tools for the synthesis of diverse pyrazole derivatives with significant potential in drug discovery and development.
Introduction to Pyrazole Functionalization
The pyrazole nucleus is a cornerstone in the design of numerous pharmaceuticals due to its unique physicochemical properties and its ability to act as a versatile scaffold for molecular interactions with biological targets.[1][2] The functionalization of the pyrazole ring through cross-coupling reactions allows for the precise introduction of various substituents, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). This approach is particularly valuable in the late-stage modification of complex molecules, a crucial aspect of modern drug development.[3][4]
Applications in Drug Discovery: The Case of Kinase Inhibitors
A prominent application of pyrazole core functionalization is in the development of protein kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases. Many Janus kinase (JAK) inhibitors, for instance, feature a substituted pyrazole moiety that plays a critical role in their binding to the ATP-binding site of the kinase. The synthesis of these inhibitors often relies on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce key aryl and amino substituents onto the pyrazole scaffold.[5][6]
Key Cross-Coupling Methodologies
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, enabling the arylation, heteroarylation, and vinylation of the pyrazole core. This reaction typically involves the coupling of a halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Table 1: Suzuki-Miyaura Coupling of Halopyrazoles - Representative Data
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| 2 | 1-Trityl-4-iodopyrazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 92 |
| 3 | 4-Bromo-1H-pyrazole-5-carboxylate | Thiophen-3-ylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₂CO₃ | EtOH/H₂O | MW, 120 | 48 |
| 4 | 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₂CO₃ | EtOH/H₂O | MW, 120 | 75-85 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
Materials:
-
4-Bromopyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 4-bromopyrazole, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane and the aqueous solution of sodium carbonate.
-
Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl pyrazoles, a common motif in biologically active compounds. This palladium-catalyzed reaction couples a halopyrazole with a primary or secondary amine in the presence of a base. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.
Table 2: Buchwald-Hartwig Amination of Halopyrazoles - Representative Data
| Entry | Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | MW, 160 | 67 |
| 2 | 4-Iodo-1-tritylpyrazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 85 |
| 3 | 1-Benzyl-4-bromopyrazole | Pyrrolidine | NiCl₂(glyme) (10) | dppf (12) | NaOtBu | Dioxane | 100 | 78 |
| 4 | 4-Iodo-1H-pyrazole | Piperidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | tBuOK | DMF | 100 | 43 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Iodopyrazole
Materials:
-
4-Iodopyrazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 4-iodopyrazole, Pd₂(dba)₃, XPhos, and K₂CO₃ to a Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazole core, providing a gateway to a variety of further transformations. This reaction involves the coupling of a halopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Table 3: Sonogashira Coupling of Halopyrazoles - Representative Data
| Entry | Pyrazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60 | 85-95 |
| 2 | 4-Bromopyrazole | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | Toluene | 80 | 78 |
| 3 | 5-Chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 80-90 |
| 4 | 4-Iodo-1-methylpyrazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 91 |
Protocol 3: General Procedure for Sonogashira Coupling of 4-Iodopyrazole
Materials:
-
4-Iodopyrazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous, degassed Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed DMF and triethylamine via syringe.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Workflow and Methodologies
To further clarify the experimental process and the relationships between these key functionalization techniques, the following diagrams are provided.
Caption: General experimental workflow for pyrazole cross-coupling.
Caption: Cross-coupling methods for pyrazole functionalization.
Caption: JAK-STAT signaling pathway and pyrazole inhibitor action.
References
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic and medicinal chemistry. The introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly influence its biological activity and pharmacokinetic profile. Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a particularly valuable building block, as the iodo-substituent provides a handle for further functionalization via cross-coupling reactions, while the ester groups can be modified to introduce additional diversity.
These application notes provide detailed protocols for the N-alkylation of this compound. The described methods are based on established procedures for the N-alkylation of various pyrazole derivatives and are adaptable for a range of alkylating agents.[1][2][3][4]
Chemical Reaction Scheme
The N-alkylation of this compound typically proceeds via deprotonation of the pyrazole NH by a suitable base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkyl halide.
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocols
Two primary protocols are provided below, utilizing different base and solvent systems. These methods can be adapted based on the specific alkylating agent and desired reaction scale.
Protocol 1: N-alkylation using Sodium Hydride in DMF
This protocol is suitable for a wide range of alkyl halides and typically provides good yields.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Protocol 2: N-alkylation using Potassium Carbonate in DMF or Acetone
This protocol offers a milder alternative to sodium hydride and is often used for less reactive alkylating agents.[2]
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF or acetone.
-
Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a desired temperature (e.g., room temperature to 80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of pyrazole derivatives, which can be used as a starting point for the optimization of the N-alkylation of this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to RT | 4 | >90 |
| Ethyl Bromide | K₂CO₃ | DMF | 80 | 12 | ~85 |
| Benzyl Bromide | NaH | THF | 0 to RT | 6 | ~90 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 |
| Allyl Bromide | NaOH (aq) | Acetone | RT | 2 | High |
Note: The yields are based on N-alkylation of similar pyrazole derivatives and may vary for this compound.[2][3]
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of pyrazoles.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and volatile. Handle them with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Hydrolysis of Dimethyl Pyrazole-3,5-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-3,5-dicarboxylic acid and its corresponding mono- and di-esters are valuable building blocks in medicinal chemistry and materials science. The selective hydrolysis of dimethyl pyrazole-3,5-dicarboxylates is a key transformation that allows access to the monoester, a versatile intermediate for further functionalization, and the diacid, which can be used in the synthesis of metal-organic frameworks and other complex molecules. These application notes provide detailed protocols for both the selective mono-hydrolysis and the complete di-hydrolysis of dimethyl 1H-pyrazole-3,5-dicarboxylate.
General Reaction Scheme
Caption: Reaction pathways for the hydrolysis of dimethyl pyrazole-3,5-dicarboxylates.
I. Selective Mono-hydrolysis to 5-(Methoxycarbonyl)-1H-pyrazole-3-carboxylic acid
This protocol is adapted from established methods for the selective mono-hydrolysis of symmetric diesters. It utilizes a biphasic system with a phase-transfer catalyst to achieve high selectivity for the mono-acid product.
Experimental Protocol
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Ethanol (EtOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Add tetrabutylammonium bromide (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (disappearance of starting material), acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired 5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid.
Workflow for Selective Mono-hydrolysis
Caption: Workflow for the selective mono-hydrolysis of dimethyl pyrazole-3,5-dicarboxylates.
Hypothetical Data for Selective Mono-hydrolysis
| Entry | Base (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.2) | TBAB (0.1) | EtOH/H₂O | 25 | 6 | 75 |
| 2 | KOH (1.2) | TBAB (0.1) | EtOH/H₂O | 25 | 6 | 72 |
| 3 | NaOH (1.2) | None | EtOH/H₂O | 25 | 12 | 45 (mixture) |
| 4 | NaOH (1.2) | TBAB (0.1) | THF/H₂O | 25 | 8 | 78 |
II. Complete Di-hydrolysis to 1H-Pyrazole-3,5-dicarboxylic acid
This protocol describes the complete hydrolysis of both ester groups to yield the corresponding dicarboxylic acid using a stronger base concentration and elevated temperature.
Experimental Protocol
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully acidify the cold reaction mixture with concentrated HCl to pH 1-2. A precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum to obtain 1H-pyrazole-3,5-dicarboxylic acid.
Workflow for Complete Di-hydrolysis
Caption: Workflow for the complete di-hydrolysis of dimethyl pyrazole-3,5-dicarboxylates.
Hypothetical Data for Complete Di-hydrolysis
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOH (3.0) | MeOH/H₂O | 65 (reflux) | 4 | 92 |
| 2 | KOH (3.0) | MeOH/H₂O | 65 (reflux) | 4 | 90 |
| 3 | NaOH (3.0) | EtOH/H₂O | 78 (reflux) | 3 | 93 |
| 4 | LiOH (3.0) | THF/H₂O | 66 (reflux) | 5 | 88 |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The protocols provided herein offer robust starting points for the selective mono-hydrolysis and complete di-hydrolysis of dimethyl pyrazole-3,5-dicarboxylates. Researchers are encouraged to optimize these conditions for their specific needs and scales. The resulting monoester and diacid are valuable intermediates for the synthesis of novel compounds in drug discovery and materials science.
Application Notes and Protocols for the Derivatization of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. This versatile building block, featuring a reactive C-I bond and two electron-withdrawing methoxycarbonyl groups, is a valuable scaffold for the synthesis of novel pyrazole derivatives with potential applications in medicinal chemistry and materials science. The protocols provided herein are based on established palladium- and copper-catalyzed cross-coupling reactions and other functionalization methods, adapted to the specific electronic properties of the substrate.
Introduction
The pyrazole nucleus is a prominent feature in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a particularly interesting starting material due to the presence of the C-I bond at the 4-position, which is amenable to a variety of cross-coupling reactions. The two methoxycarbonyl groups at the 3- and 5-positions render the pyrazole ring electron-deficient, which influences its reactivity. These application notes detail protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, as well as N-alkylation/arylation and nitration.
Data Presentation
The following tables summarize representative reaction conditions for the derivatization of 4-iodopyrazoles. While specific examples for this compound are limited in the literature, the data presented for structurally related pyrazoles with electron-withdrawing groups provide a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (µW) | Good | Microwave irradiation can significantly reduce reaction times.[1] |
| Arylboronic acid | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | SPhos is a bulky, electron-rich ligand suitable for electron-deficient substrates.[1] |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Not Specified | A common and effective catalyst system for Suzuki couplings.[1] |
Table 2: Sonogashira Coupling of 4-Iodopyrazoles
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | Good | A standard and mild protocol for Sonogashira couplings.[2] |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Not Specified | Good | DMF can be used as a solvent for less soluble substrates. |
Table 3: Heck Coupling of 1-Protected 4-Iodopyrazoles
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Methyl Acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | up to 95% | N-protection of the pyrazole is often necessary for successful Heck reactions. |
Table 4: Buchwald-Hartwig Amination of 4-Iodopyrazoles
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Amines without β-H | Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene | 90-120 | Good | Palladium-catalyzed amination is effective for amines lacking β-hydrogens.[1] |
| Amines with β-H | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | Good | Copper-catalyzed conditions are preferred for amines with β-hydrogens to avoid β-hydride elimination.[1] |
Table 5: N-Alkylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate
| Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-(Bromomethyl)benzonitrile | K₂CO₃ | Acetone | Reflux | Not Specified | A standard method for N-alkylation of pyrazoles. | | 2-Bromoacetonitrile | K₂CO₃ | Acetone | Reflux | Not Specified | Applicable for introducing functionalized alkyl chains. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the palladium-catalyzed cross-coupling of this compound with various aryl- or heteroarylboronic acids.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., DME/H₂O 4:1)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, the corresponding boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C for 4-12 hours is recommended. For microwave-assisted synthesis, irradiate at 90-120 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole-3,5-dicarboxylate derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low yield in the initial esterification of 3,5-pyrazoledicarboxylic acid.
-
Question: My yield of Dimethyl 1H-pyrazole-3,5-dicarboxylate is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in the esterification of 3,5-pyrazoledicarboxylic acid can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure that the reaction mixture is heated to reflux for a sufficient duration, typically 3-4 hours.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.
-
Reagent purity and stoichiometry: The purity of the 3,5-pyrazoledicarboxylic acid hydrate and the concentration of the acid catalyst are crucial. Use of anhydrous methanol and a strong acid catalyst like thionyl chloride or gaseous HCl is recommended.[1] Ensure that at least a stoichiometric amount of the esterifying agent is used.
-
Work-up losses: The product is a white crystalline solid.[1] Losses can occur during filtration and washing. Ensure the precipitate is thoroughly collected and wash with a minimal amount of cold methanol to avoid dissolving the product.
-
Issue 2: The iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate is not proceeding or is very slow.
-
Question: I am having trouble iodinating the Dimethyl 1H-pyrazole-3,5-dicarboxylate. What reaction conditions should I consider?
-
Answer: The pyrazole ring is susceptible to electrophilic substitution, but the reaction conditions need to be appropriate.
-
Choice of iodinating agent: A common method for iodination of pyrazoles is the use of iodine monochloride (ICl).[2] Other options include using elemental iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide.[3][4] The choice of reagent can significantly impact the reaction rate and yield.
-
Reaction temperature: Some iodination reactions can be performed at room temperature, while others may require gentle heating.[2][3] It is advisable to start at room temperature and slowly increase the temperature if the reaction is not proceeding, while monitoring for any decomposition.
-
Solvent: The choice of solvent is important. Dichloromethane is a common solvent for iodination reactions using ICl.[2] Tetrahydrofuran (THF) has also been used in other pyrazole functionalization reactions.[3]
-
Issue 3: Formation of multiple products or impurities during iodination.
-
Question: My final product is impure, and I suspect the formation of isomers or other byproducts. How can I improve the selectivity of the iodination?
-
Answer: The formation of multiple products can be a challenge in pyrazole chemistry.
-
Regioselectivity: Electrophilic substitution on the pyrazole ring typically occurs at the 4-position.[5] However, under certain conditions, other isomers could potentially form. Careful control of the reaction conditions, such as temperature and the rate of addition of the iodinating agent, can help improve regioselectivity.
-
N-protection: In some cases, protecting the nitrogen of the pyrazole ring can help direct the electrophilic substitution and prevent side reactions.[5] However, this adds extra steps to the synthesis (protection and deprotection).
-
Purification: If multiple products are formed, purification by column chromatography is often necessary to isolate the desired this compound.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 3,5-pyrazoledicarboxylic acid or its hydrate.[1] This is first converted to the dimethyl ester, Dimethyl 1H-pyrazole-3,5-dicarboxylate, which is then iodinated.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the esterification and iodination steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are the key characterization techniques for the final product?
A3: The final product, this compound, should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the presence of the methyl ester groups and the pyrazole ring protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can identify the functional groups present, such as the C=O of the esters and the N-H of the pyrazole.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 3,5-pyrazoledicarboxylic acid hydrate | Thionyl chloride | Methanol | 4 hours | 80°C | 99% | [1] |
| 3,5-pyrazoledicarboxylic acid | Gaseous HCl | Methanol | 3 hours (reflux) | Reflux | 63% | [1] |
Table 2: Comparison of Iodinating Agents for Pyrazole Derivatives
| Iodinating Agent | Typical Conditions | Advantages | Potential Issues | Reference |
| Iodine Monochloride (ICl) | Room temperature, CH₂Cl₂ | High reactivity, good yields | Can be harsh, requires careful handling | [2] |
| Iodine / Nitric Acid | Room temperature, THF | Readily available reagents | Strong oxidizing conditions, potential for side reactions | [3] |
| Iodine / Hydrogen Peroxide | Not specified for this substrate | "Green" oxidant | Reaction rates can be slow | [4] |
| N-Iodosuccinimide (NIS) | Various solvents, often with a catalyst | Milder conditions | Can be more expensive, may require longer reaction times | [7] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3,5-pyrazoledicarboxylic acid hydrate (1 equivalent) in methanol (approximately 10 mL per gram of starting material).[1]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (3 equivalents) to the cooled solution.[1]
-
Remove the ice bath and heat the reaction mixture to 80°C.
-
Stir the reaction at 80°C for 4 hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from methanol to yield white crystals.
Protocol 2: Synthesis of this compound
-
Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add an appropriate iodinating agent. For example, add a solution of iodine monochloride (1.1 equivalents) in dichloromethane dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Iodinated Pyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing pyrazole iodination reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole iodination reaction low?
Low yields can arise from several factors, including issues with starting materials, suboptimal reaction conditions, or unintended side reactions.[1]
-
Substrate Reactivity: Pyrazole rings with electron-withdrawing groups (e.g., -NO₂, -CF₃) are deactivated and less reactive towards electrophilic iodination, often requiring more forcing conditions.[2] Conversely, highly activated, electron-rich pyrazoles can be prone to side reactions.[3]
-
Reagent Quality: Iodinating agents like N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) can degrade over time or be sensitive to moisture.[2] Using fresh or purified reagents is crucial.
-
Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][3]
-
Side Reactions: Several side reactions can consume starting material or product. These include over-iodination, deacylation of N-acylpyrazoles, or reactions with other functional groups on the molecule.[3] For N-acylpyrazoles, the generation of acid (e.g., from ICl) can cleave the acyl group; adding a non-nucleophilic base like lithium carbonate (Li₂CO₃) can prevent this.[3][4]
Q2: How can I control the regioselectivity of iodination (C4 vs. C5 position)?
Regioselectivity is a critical challenge and is highly dependent on the chosen synthetic method. The electronic properties of the pyrazole ring mean the C4 position is typically the most nucleophilic and susceptible to electrophilic attack.[5][6]
-
For C4-Iodination (Electrophilic Pathway): This is the most common outcome. Use standard electrophilic iodinating systems. Reagents such as Iodine/Ceric Ammonium Nitrate (I₂/CAN), N-Iodosuccinimide (NIS) in acid, or "green" methods like I₂/H₂O₂ in water selectively install iodine at the C4 position.[7][8][9][10]
-
For C5-Iodination (Deprotonation Pathway): To achieve exclusive C5-iodination, a different strategy is required. This involves deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching the resulting lithium pyrazolide with elemental iodine (I₂).[3][9][11]
Q3: I'm observing over-iodination (di- or tri-iodinated products). How can I prevent this?
Over-iodination occurs when the pyrazole ring is highly activated by electron-donating groups, making the mono-iodinated product susceptible to further iodination.[3]
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the pyrazole substrate. Using a 1:1 ratio or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.[2][3]
-
Milder Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the rate of the second iodination event.[2][3]
-
Less Reactive Reagent: Switch to a less powerful iodinating agent.
Q4: My starting material has other sensitive functional groups. What precautions should I take?
Iodinating agents can react with other susceptible sites in a molecule, such as vinyl groups, electron-rich aromatic rings, or triple bonds.[3]
-
Protecting Groups: Protect susceptible functional groups before carrying out the iodination reaction.[3]
-
Method Selection: Choose a milder or more regioselective iodination method that is less likely to react with other parts of the molecule. For example, the I₂/H₂O₂ system in water is considered a green and often gentler alternative.[7][10]
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve common issues encountered during pyrazole iodination.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield.
Data Presentation: Comparison of Iodination Methods
The choice of iodination method significantly impacts yield and regioselectivity. The following tables summarize the performance of common methods.
Table 1: Comparative Performance of Common Pyrazole Iodination Methods
| Method | Reagents | Solvent | Temp. | Typical Yield (%) | Regioselectivity | Notes |
| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Good | C4 | Effective for various pyrazoles, including those with trifluoromethyl groups.[7][11] |
| "Green" Iodination | I₂ (0.5 eq.), H₂O₂ (0.6 eq.) | Water | Room Temp. | 63 - 100% | C4 | Environmentally friendly method with water as the only byproduct.[7][10] |
| NIS Iodination | N-Iodosuccinimide (NIS), Acid (e.g., TFA) | Various | Room - 80°C | Good | C4 | Efficient for both activated and deactivated pyrazole systems.[7][8] |
| ICl Iodination | Iodine Monochloride (ICl), Li₂CO₃ | Dichloromethane | Room Temp. | up to 95% | C4 | The base is crucial to neutralize HCl formed, preventing deacylation of N-acylpyrazoles.[4][7] |
| Deprotonative Iodination | n-Butyllithium (n-BuLi), I₂ | THF | -78°C to RT | 65 - 89% | C5 | Exclusively yields the 5-iodo derivative via a lithium pyrazolide intermediate.[7][11] |
Experimental Protocols & Workflows
Regioselective Iodination Pathways
The general approach to pyrazole iodination dictates the final regioisomer. Electrophilic addition favors the C4 position, while a deprotonation-trapping sequence is required for the C5 position.
Caption: Regioselective iodination pathways of pyrazoles.
Protocol 1: General Procedure for C4-Iodination using I₂/CAN[9][12]
This method is effective for the C4-iodination of various pyrazoles, including deactivated systems like 1-aryl-3-CF₃-pyrazoles.[11]
-
Setup: To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (I₂) (1.3 mmol).
-
Reaction: Reflux the reaction mixture overnight. Monitor the consumption of the starting material by TLC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.
Protocol 2: General Procedure for C5-Iodination using n-BuLi/I₂[8][12]
This protocol facilitates the exclusive synthesis of 5-iodopyrazole derivatives.
-
Setup: Dissolve the pyrazole derivative (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.3 mmol) dropwise with vigorous stirring. Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.[11]
-
Iodination: Add a solution of iodine (1.4 mmol) in dry THF (3 mL) to the reaction mixture.[11]
-
Warm-up: Allow the reaction to gradually warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., dichloromethane).[7]
-
Isolation: Wash the organic layer with saturated aqueous sodium thiosulfate and then with water. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
General Experimental Workflow Diagram
Caption: General workflow for pyrazole iodination experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My iodination reaction is very slow or shows no conversion to the product. What could be the issue?
A1: This is a common challenge due to the electron-withdrawing nature of the two dimethyl carboxylate groups, which deactivate the pyrazole ring towards electrophilic substitution.
-
Cause: Insufficiently reactive iodinating agent.
-
Solution: Consider using a more potent iodinating system. While molecular iodine (I₂) alone may be ineffective, its combination with an oxidizing agent like ceric ammonium nitrate (CAN) or iodic acid (HIO₃) can increase reactivity. Iodine monochloride (ICl) is another powerful iodinating reagent to consider.
-
Cause: Sub-optimal reaction conditions.
-
Solution: Increasing the reaction temperature may be necessary to drive the reaction to completion. However, this should be done cautiously to avoid decomposition or unwanted side reactions.
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A2: The formation of byproducts is a common issue. The most probable side reactions for this specific synthesis are:
-
Incomplete Reaction: The most likely "byproduct" is unreacted starting material, Dimethyl 1H-pyrazole-3,5-dicarboxylate, due to the deactivated ring.
-
Hydrolysis of Ester Groups: If the reaction is conducted under harsh acidic or basic conditions, or if there is water present, one or both of the methyl ester groups could be hydrolyzed to the corresponding carboxylic acid. This will result in a more polar spot on the TLC plate.
-
Over-iodination: While less likely for a deactivated ring, it is not impossible under forcing conditions, leading to di-iodinated pyrazoles.
Q3: How can I effectively purify the crude this compound?
A3: Purification can be challenging due to the similar polarities of the starting material and the product.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and other potential byproducts. A gradient elution using a mixture of hexane and ethyl acetate is a good starting point for silica gel chromatography.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be an excellent method for purification. Experiment with different solvents, such as ethanol, methanol, or a mixture of ethyl acetate and hexane, to find optimal conditions.
Q4: My final product has a low yield. How can I optimize the reaction?
A4: Low yields can stem from incomplete reactions or product loss during workup and purification.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A careful, stepwise increase in temperature may improve the conversion rate.
-
Choice of Reagents: The selection of the iodinating agent and solvent is critical. For electron-deficient pyrazoles, a system like I₂/CAN in a solvent such as acetonitrile has proven effective.
-
Stoichiometry: Carefully control the stoichiometry
Technical Support Center: Suzuki Coupling with Iodopyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving iodopyrazole substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an iodopyrazole is resulting in low or no yield. What are the common causes and how can I troubleshoot this?
Low or no product formation is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.
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Inappropriate Ligand Choice: The ligand may not be suitable for the iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.
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Incorrect Base Selection: The base may be too weak or poorly soluble in the reaction medium.
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Sub-optimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be employed for rapid and uniform heating, often significantly reducing reaction times.[1]
-
-
Poor Reagent Quality: Degradation of starting materials, especially boronic acids, can halt the reaction.
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Solution: Use fresh, high-purity starting materials. Boronic acids are particularly susceptible to degradation and should be stored properly.[1]
-
Q2: I am observing a significant amount of a dehalogenated pyrazole byproduct. What causes this and how can I prevent it?
Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides like iodopyrazoles, where the iodine is replaced by a hydrogen atom.[3][4] This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid.[1] 4-Iodo-aminopyrazoles are particularly prone to this side reaction.[1]
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Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents under an inert atmosphere (e.g., argon or nitrogen).[1]
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Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases in some instances.[1]
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Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These can accelerate the rate of reductive elimination, which outcompetes the deiodination pathway.[4]
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Reaction Temperature: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can disproportionately decrease the rate of deiodination.[4]
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Consider Alternatives: If dehalogenation remains a significant issue, switching to the corresponding 4-bromopyrazole may be a viable strategy, as it is generally less prone to this side reaction.[3][5][6][7]
Q3: My reaction is producing a significant amount of homocoupled products. How can I minimize this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1]
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-mediated homocoupling.[1]
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Catalyst and Ligand Screening: Some catalyst systems have a higher propensity for homocoupling. Screening different palladium sources and ligands can help identify a more selective system.[1] Bulky ligands can help prevent homocoupling.[8]
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Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling reaction.[9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of iodopyrazoles.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions of iodopyrazoles.
Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following tables summarize typical reaction conditions for the Suzuki coupling of iodopyrazoles.
Table 1: Catalyst and Ligand Performance in Suzuki Coupling of Iodopyrazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Yield | Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent | Highly active for a variety of arylboronic acids.[10] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60% | A standard, readily available catalyst, may require higher temperatures.[1] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80-100 | 50-70% | Often provides better results than Pd(PPh₃)₄.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90% | Versatile Pd(0) source with a bulky ligand, shows good activity.[1] |
| XPhos Pd G2 | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | Good to Excellent | Pre-catalyst that readily forms the active species, ideal for rapid reactions.[1] |
Table 2: Comparison of Halopyrazoles in Suzuki Coupling
| Halopyrazole | Coupling Partner | Catalyst System | Yield (%) | Notes |
| 4-Iodopyrazole | Phenylboronic acid | Pd(dppf)Cl₂ | 38 | Prone to dehalogenation.[3] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | 86 | Generally provides good to excellent yields and is less susceptible to dehalogenation.[3] |
| 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G2 | 61 | Effective for coupling with heteroarylboronic acids.[3] |
Detailed Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of a 4-iodopyrazole derivative with an arylboronic acid using conventional heating.
-
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add the 4-iodopyrazole, arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.[11]
-
Seal the vessel and evacuate and backfill with an inert gas three times.[3]
-
Add the degassed solvent mixture via syringe.[11]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[10][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid and efficient method for the synthesis of 4-substituted pyrazoles utilizing microwave irradiation.[2]
-
Materials:
-
Procedure:
-
To a microwave vial, add the 4-iodopyrazole, arylboronic acid, base, and palladium catalyst.[1][2]
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90-120°C for 5-30 minutes.[1][2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing homo-coupling in Sonogashira reactions of 4-iodopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions of 4-iodopyrazoles, specifically focusing on the prevention of homo-coupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Sonogashira reactions?
A1: Homo-coupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne.[1][2][3] This is an undesirable process as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product (the 4-alkynylpyrazole), and complicates purification.[2][4]
Q2: What are the primary causes of alkyne homo-coupling in reactions with 4-iodopyrazoles?
A2: The primary drivers of homo-coupling are the copper(I) co-catalyst and the presence of oxygen.[2][5][6] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[2][3]
Q3: Why is 4-iodopyrazole a good substrate for Sonogashira couplings, and are there any downsides?
A3: 4-Iodopyrazole is generally the preferred substrate for Sonogashira couplings compared to its bromo or chloro analogs due to its higher reactivity.[7] The carbon-iodine bond is weaker, facilitating a faster oxidative addition to the palladium catalyst, which can lead to milder reaction conditions and higher yields.[7] However, this enhanced reactivity can also make it more susceptible to side reactions like dehalogenation (hydrodehalogenation), where the iodine is replaced by a hydrogen atom.[7][8][9]
Q4: What is a standard, reliable catalyst system for the Sonogashira coupling of 4-iodopyrazoles?
A4: A classic and highly effective system for the Sonogashira coupling of 4-iodopyrazoles is the combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, with a copper(I) co-catalyst, typically CuI.[8][10] This reaction is often carried out using triethylamine (TEA) as both the base and the solvent at room temperature, highlighting its mild conditions.[8]
Troubleshooting Guide: Preventing Homo-coupling
This guide addresses specific issues related to the formation of alkyne homo-coupling byproducts during the Sonogashira reaction of 4-iodopyrazoles.
Issue 1: Significant formation of alkyne dimer (homo-coupled product) is observed.
Possible Cause 1: Presence of Oxygen
-
Solution: Oxygen is a known promoter of oxidative homo-coupling.[2][11] It is crucial to ensure strictly anaerobic conditions. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or high-purity nitrogen) through the reaction mixture.[2][5] Maintain a positive pressure of the inert gas throughout the experiment.
Possible Cause 2: Copper(I) Co-catalyst
-
Solution 1: Switch to Copper-Free Conditions: The most direct way to prevent copper-mediated homo-coupling is to eliminate the copper co-catalyst from the reaction.[1][2][5][6] Copper-free protocols have been developed to circumvent Glaser coupling.[1][2] These systems often require careful selection of palladium catalysts, ligands, and bases to be effective.[2]
-
Solution 2: Reduce Copper Catalyst Loading: If a copper co-catalyst is necessary, minimizing its concentration can help reduce the rate of homo-coupling. Try reducing the loading of CuI to 1-2 mol%.
-
Solution 3: Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration, which favors the cross-coupling pathway over homo-coupling.[5]
Possible Cause 3: Reaction Parameters
-
Solution 1: Ligand Selection: The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and may be effective in copper-free systems.[5][12]
-
Solution 2: Base Selection: The amine base is not just for neutralizing the HX byproduct. Secondary amines like piperidine or diisopropylamine (DIPEA) can sometimes be more effective at suppressing homo-coupling than tertiary amines like triethylamine.[2]
-
Solution 3: Use of Hydrogen Atmosphere: Research has shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the homo-coupling side product to as low as 2%.[4][13][14][15]
Data Presentation: Comparison of Conditions to Minimize Homo-coupling
| Parameter | Standard Conditions (with Copper) | Optimized for Low Homo-coupling (Copper-Free) | Optimized for Low Homo-coupling (with Copper) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%)[8][10] | Pd(OAc)₂ / Ligand (e.g., SPhos) or Pd pre-catalyst[6][16] | Pd(PPh₃)₂Cl₂ (2 mol%)[2] |
| Copper Co-catalyst | CuI (4-10 mol%)[10][11] | None[1][2][5] | CuI (1-2 mol%, reduced loading)[6] |
| Base | Triethylamine (serves as solvent)[8][10] | Cesium Carbonate (Cs₂CO₃) or other inorganic bases[6] | Piperidine or Diisopropylamine (DIPEA)[2] |
| Solvent | Triethylamine[10] | Toluene, DMF, THF (anhydrous, degassed)[6][11] | THF/Triethylamine mixture (degassed)[2] |
| Atmosphere | Inert (Argon or Nitrogen)[8] | Strictly Inert (Argon or Nitrogen)[5][11] | H₂/Inert Gas Mixture[4][14] |
| Temperature | Room Temperature[8][10] | 80-100 °C[6][11] | Room Temperature to 60 °C[6] |
| Key Consideration | Prone to homo-coupling if oxygen is present.[5] | Eliminates the primary pathway for Glaser coupling.[2] | Aims to suppress homo-coupling while retaining benefits of copper. |
| Typical Yield | High, but can be reduced by byproduct formation.[10] | Good to excellent, with minimal diyne byproduct.[6] | Very good yields with significantly reduced homo-coupling.[4][14] |
Visualizations
Sonogashira Catalytic Cycle and Competing Homo-coupling Pathway
Caption: Catalytic cycles for Sonogashira cross-coupling and competing Glaser homo-coupling.
Troubleshooting Workflow for Homo-coupling
Caption: Decision tree for troubleshooting and minimizing alkyne homo-coupling.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 4-Iodopyrazole (with Copper Co-catalyst)
This protocol is a general starting point, adapted from standard literature procedures.[7][10][16]
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed triethylamine via syringe to serve as both the solvent and base. Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 4-Iodopyrazole
This protocol is designed to eliminate the formation of Glaser homo-coupling byproducts.[2][6]
-
Catalyst and Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the 4-iodopyrazole (1.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂ (2 mol%)), a suitable phosphine ligand (e.g., SPhos (4 mol%)), and cesium carbonate (Cs₂CO₃, 2.0 equiv) to a dry reaction tube or Schlenk flask.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and rigorously purge with an inert gas (argon or nitrogen).
-
Solvent and Reagent Addition: Add anhydrous and thoroughly degassed solvent (e.g., toluene or DMF) via syringe. Then, add the terminal alkyne (1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Stir vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Sonogashira coupling reaction with diminished homocoupling. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: N-Functionalization of Hindered Pyrazoles
Welcome to the technical support center for the N-functionalization of hindered pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important scaffolds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is N-functionalization of pyrazoles with bulky substituents at the 3- and 5-positions so challenging?
A1: The primary challenge is steric hindrance. Bulky groups surrounding the nitrogen atoms physically obstruct the approach of electrophiles (alkylating, arylating, or acylating agents), significantly slowing down the reaction rate and often leading to low or no yield. This steric congestion can also influence the regioselectivity of the reaction, as the electrophile may preferentially react with the less hindered nitrogen atom, if the substitution pattern allows for it.
Q2: What are the most common side reactions observed during the N-functionalization of hindered pyrazoles?
A2: Common side reactions include:
-
C-functionalization: Under certain conditions, particularly with organometallic reagents, functionalization can occur at the carbon atoms of the pyrazole ring.
-
Reaction with other functional groups: If the pyrazole or the electrophile contains other reactive functional groups, these may compete with the desired N-functionalization.
-
Decomposition: Harsh reaction conditions (e.g., high temperatures, very strong bases) can lead to the decomposition of starting materials or products.
-
Diacylation: In N-acylation, it is possible for a second acyl group to add, though this is less common with highly hindered pyrazoles.[1]
Q3: How can I improve the regioselectivity of N-functionalization for an unsymmetrically substituted hindered pyrazole?
A3: Improving regioselectivity can be achieved through several strategies:
-
Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can direct the functionalization to the other nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a useful option as it can be transposed from one nitrogen to the other, allowing for sequential functionalization.[2]
-
Steric Control: The inherent steric hindrance of the pyrazole substituents can be exploited. A bulkier electrophile will preferentially react at the less sterically hindered nitrogen atom.
-
Catalyst/Ligand Choice: In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. For instance, in copper-catalyzed N-arylation, tuning the ligand can direct the arylation to a specific nitrogen.
-
Enzymatic Catalysis: Engineered enzymes can offer exceptional regioselectivity in N-alkylation reactions.[3][4]
Q4: Are there any alternatives to traditional heating for these reactions?
A4: Yes, microwave-assisted synthesis is an excellent alternative. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[5][6] This is particularly beneficial for sluggish reactions involving hindered substrates.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation
This is a frequent issue when working with sterically hindered pyrazoles. The troubleshooting process can be broken down into a series of logical steps.
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Strength: For hindered pyrazoles, a strong base is often required for complete deprotonation. Sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are generally more effective than weaker bases like potassium carbonate (K2CO3).
-
Solubility: Ensure the base is soluble or forms a fine suspension in the reaction solvent for optimal reactivity.
-
-
Assess Your Solvent:
-
Anhydrous Conditions: Pyrazole alkylations, especially with strong bases like NaH, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solubility: The hindered pyrazole must be soluble in the chosen solvent. N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are common choices.
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride with low success, consider switching to the corresponding bromide or iodide.
-
-
Optimize Reaction Conditions:
-
Temperature: Some reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, try increasing the temperature incrementally.
-
Microwave Irradiation: For particularly stubborn reactions, microwave-assisted synthesis can be highly effective in reducing reaction times and improving yields.
-
Quantitative Comparison of N-Alkylation Conditions
| Hindered Pyrazole | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Benzyl Bromide | NaH | THF | RT | 1-4 | ~90 | Inferred from[7] |
| 4-Iodopyrazole | Allyl Bromide | K2CO3 | Acetonitrile | RT | 1-4 | ~85 | Inferred from[7] |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Methyl Iodide | - | - | - | - | Varies | [8] |
| Pyrazole | Benzyl Bromide | K2CO3 | DMF | RT | - | - | [9] |
| Pyrazole | Methyl Iodide | K2CO3 | DMF | 0 -> RT | 1.5 | 85 | [10] |
Issue 2: Poor Regioselectivity or Low Yield in N-Arylation
N-arylation of hindered pyrazoles can be achieved via copper-catalyzed (Ullmann-type) or transition-metal-free methods. The choice of method can significantly impact the outcome.
Decision Pathway for N-Arylation of Hindered Pyrazoles
Caption: Decision-making for N-arylation of hindered pyrazoles.
Troubleshooting Copper-Catalyzed N-Arylation (Ullmann-Type):
-
Low Reactivity:
-
Aryl Halide: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides. If using an aryl chloride, consider switching to the corresponding bromide or iodide.
-
Ligand: The choice of ligand is crucial. For hindered substrates, ligands like 1,10-phenanthroline or specific diamines can improve yields.[11][12]
-
Temperature: Ullmann couplings often require high temperatures (110-150 °C).[11][13]
-
Microwave: Microwave-assisted Ullmann reactions can be significantly faster and more efficient.[5]
-
Troubleshooting Transition-Metal-Free N-Arylation:
-
Method: This approach utilizes diaryliodonium salts and is often performed under mild conditions (room temperature) with a base like aqueous ammonia.[14][15][16] It is an excellent alternative for substrates that are sensitive to high temperatures or transition metals.
-
Low Yield:
-
Diaryliodonium Salt: Ensure the purity of the diaryliodonium salt. The nature of the counter-ion can also affect reactivity.
-
Base: While aqueous ammonia is commonly used, other bases can be explored.
-
Quantitative Comparison of N-Arylation Conditions
| Hindered Pyrazole | Arylating Agent | Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrazolo[1,5-a]quinoxalinone precursor | o-Iodoaniline derivative | Ullmann | Cu2O, 1,10-phenanthroline, K2CO3 | Toluene | 150 | 91 | [11] |
| 3,5-Diphenylpyrazole | Diphenyliodonium triflate | Metal-free | aq. NH3 | - | RT | High | [16] |
| Various pyrazoles | Aryl iodides/bromides | Ullmann | CuI, diamine ligand, K3PO4 | Dioxane | 110 | Good to Excellent | [12][17] |
Issue 3: Low Yield or Side Reactions in N-Acylation
N-acylation of hindered pyrazoles can be challenging due to the low nucleophilicity of the nitrogen atom.
Troubleshooting N-Acylation:
-
Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.[1] If an anhydride is not effective, switch to the corresponding acyl chloride.
-
Catalyst: For sterically hindered pyrazoles, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is often essential. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent.[1]
-
Base: A non-nucleophilic base like triethylamine (NEt3) or pyridine is typically used to scavenge the acid byproduct (e.g., HCl). For very difficult acylations, pre-deprotonation with a strong base like NaH can be effective, followed by the addition of the acyl chloride.[18]
-
Work-up: Quenching the reaction with water or a mild aqueous acid is necessary to remove unreacted acylating agent and the base.
Quantitative Comparison of N-Acylation Conditions
| Hindered Pyrazole | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,5-di-tert-butylbenzaldehyde + pyrazole | Oxidative amidation | Oxoammonium salt | Solvent-free | 54 | 86 | [19] |
| Hindered aniline | Acyl chloride | NaH | THF | 0 -> RT | Good | [1] |
| Hindered aniline | Acetic anhydride | DMAP, NEt3 | Dichloromethane | RT | Good | [1] |
| Imidazole | Benzoyl chloride | Potter's clay | Solvent-free | RT | 96 | [20] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Hindered Pyrazole using NaH
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the hindered pyrazole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Let the reaction warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Work-up: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)
-
Preparation: To a dry reaction vessel (e.g., a sealable tube) equipped with a magnetic stir bar, add the hindered pyrazole (1.0 eq.), the aryl halide (1.2 eq.), copper(I) oxide (Cu2O, 0.2 eq.), 1,10-phenanthroline (0.6 eq.), and potassium carbonate (K2CO3, 3.0 eq.).[11]
-
Inert Atmosphere: Seal the reaction vessel, evacuate, and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 110-150 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filtration: If solids are present, filter the mixture through a pad of celite, washing with the organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: General Procedure for N-Acylation of a Hindered Pyrazole using DMAP
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hindered pyrazole (1.0 eq.), 4-(Dimethylaminopyridine) (DMAP, 0.1 eq.), and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acylating agent (acyl chloride or anhydride, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, 3x).
-
Work-up: Combine the organic layers, wash with 1M HCl (to remove DMAP and triethylamine), water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 4: SEM Protection and Deprotection for Regioselective Functionalization
SEM Protection:
-
Deprotonation: Dissolve the hindered pyrazole (1.0 eq.) in anhydrous THF and cool to 0 °C. Add NaH (1.2 eq.) portion-wise and stir at room temperature for 1 hour.
-
Addition of SEM-Cl: Cool the mixture to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Quench with saturated aqueous ammonium chloride, extract with an organic solvent, wash, dry, and purify by column chromatography.
SEM Deprotection:
-
Acidic Conditions: The SEM group can be removed by treatment with hydrochloric acid in ethanol.[2]
-
Fluoride-based Conditions: Tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent like DMF or THF is also effective. The reaction may require heating (e.g., 45 °C) for several hours.[21]
Deprotection Workflow
Caption: Decision pathway for SEM-deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - Repository of the Academy's Library [real.mtak.hu]
- 16. scispace.com [scispace.com]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 21. total-synthesis.com [total-synthesis.com]
Technical Support Center: Scale-up Synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Welcome to the technical support center for the scale-up synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and efficient synthesis process.
Experimental Protocol: Scale-up Synthesis
This protocol details a two-step process for the gram-scale synthesis of this compound. The first step involves the synthesis of the pyrazole core, followed by an electrophilic iodination.
Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
Reaction Scheme: (Dimethyl acetylenedicarboxylate + Hydrazine) → Dimethyl 1H-pyrazole-3,5-dicarboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | 142.11 | 50.0 g | 0.352 |
| Hydrazine hydrate (~64%) | 50.06 | 17.6 g | 0.352 |
| Ethanol | - | 500 mL | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (50.0 g, 0.352 mol) in 500 mL of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (17.6 g, 0.352 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 50 mL).
-
Dry the product under vacuum to obtain Dimethyl 1H-pyrazole-3,5-dicarboxylate as a white solid.
Step 2: Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate
Reaction Scheme: Dimethyl 1H-pyrazole-3,5-dicarboxylate + I₂ + H₂O₂ → this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 184.15 | 46.0 g | 0.250 |
| Iodine (I₂) | 253.81 | 31.7 g | 0.125 |
| Hydrogen Peroxide (30% aq.) | 34.01 | 17.0 mL | 0.150 |
| Water | - | 500 mL | - |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend Dimethyl 1H-pyrazole-3,5-dicarboxylate (46.0 g, 0.250 mol) in 500 mL of water.
-
Add iodine (31.7 g, 0.125 mol) to the suspension.
-
Stir the mixture vigorously and add hydrogen peroxide (30% aq., 17.0 mL, 0.150 mol) dropwise over 30 minutes.[1] An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.[1]
-
Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Troubleshooting Guide
This section addresses potential issues that may arise during the scale-up synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Dimethyl 1H-pyrazole-3,5-dicarboxylate | - Incomplete reaction. - Loss of product during work-up. | - Extend the reflux time and monitor by TLC until the starting material is consumed. - Ensure the product fully precipitates before filtration by cooling for a sufficient time. Use minimal cold solvent for washing. |
| Step 2: Incomplete Iodination | - Insufficient oxidizing agent. - Poor mixing of the heterogeneous mixture. - Low reaction temperature. | - Add an additional small portion of hydrogen peroxide. - Increase the stirring speed to ensure good suspension of the starting material. - Allow the reaction to proceed at ambient temperature for a longer duration. |
| Step 2: Formation of Dark-colored Impurities | - Over-oxidation or side reactions. - Presence of residual iodine. | - Ensure the reaction temperature does not exceed 40 °C during the addition of hydrogen peroxide. - Thoroughly quench with sodium thiosulfate solution until the solution is colorless before filtering the product. |
| Product Contamination with Starting Material | - Incomplete reaction in either step. | - Monitor reactions to completion using TLC. If necessary, the final product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different iodinating agent for Step 2?
A1: Yes, other iodinating agents can be used. For example, N-Iodosuccinimide (NIS) in a solvent like acetonitrile is a common alternative.[2] Another option is using iodine monochloride (ICl) in a chlorinated solvent, which can be effective but requires careful handling due to its corrosive nature.[1][3]
Q2: What is the purpose of hydrogen peroxide in the iodination step?
A2: Hydrogen peroxide acts as an oxidizing agent. It oxidizes molecular iodine (I₂) to a more electrophilic iodine species, which is necessary for the electrophilic substitution on the electron-rich pyrazole ring.[1]
Q3: Is the reaction temperature critical in Step 1?
A3: Yes, the initial addition of hydrazine hydrate should be done at a low temperature (0-10 °C) to control the exothermic reaction. After the initial reaction, heating to reflux is necessary to drive the cyclization to completion.
Q4: How can I improve the purity of the final product if it is not satisfactory?
A4: Recrystallization is a common method for purifying the final product. Suitable solvents include ethanol, methanol, or acetonitrile. The choice of solvent will depend on the solubility of the product and impurities.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Hydrazine is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen peroxide is a strong oxidizer and should be handled with care. Iodine can cause stains and should be handled with gloves. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting logic for incomplete iodination.
References
Technical Support Center: Synthesis of Pyrazole Dicarboxylates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of pyrazole dicarboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole dicarboxylate synthesis?
A1: The synthesis of pyrazole dicarboxylates can be accompanied by several impurities, the nature of which often depends on the synthetic route. Common impurities include:
-
Regioisomers: Particularly in syntheses involving unsymmetrical starting materials, the formation of constitutional isomers is a frequent challenge. For example, the 1,3-dipolar cycloaddition of ethyl diazoacetate with certain alkynes can yield a mixture of regioisomeric pyrazole dicarboxylates. Similarly, the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can also lead to isomeric products.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 1,3-dicarbonyl compounds, hydrazines, or diazo compounds, in the crude product mixture.
-
Side-Reaction Products: Various side reactions can occur, leading to byproducts. For instance, in reactions utilizing hydrazine, colored impurities can form. In oxidation reactions, such as the use of potassium permanganate to create the dicarboxylic acid from a dimethylpyrazole precursor, byproducts like manganese dioxide will be present.[1]
-
Decarboxylated Products: Under certain conditions, particularly at elevated temperatures, the desired dicarboxylate product may undergo decarboxylation, resulting in a mono-carboxylic acid or a non-carboxylated pyrazole impurity.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can also be present as impurities.
Q2: How can I monitor the progress of my reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products that may arise from prolonged reaction times or excessive heating.
Q3: My crude product is highly colored. What is the likely cause and how can I remove the color?
A3: Discoloration, often appearing as a yellow or reddish hue, is a common issue, particularly when using hydrazine derivatives which can be prone to oxidation and side reactions.[2] Several methods can be employed to remove colored impurities:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is subsequently removed by filtration.
-
Recrystallization: This is often a very effective method for removing colored impurities, as they are typically present in lower concentrations and will remain in the mother liquor during crystallization.
-
Column Chromatography: For persistent color issues, column chromatography can be used to separate the desired product from the colored byproducts.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and purification of pyrazole dicarboxylates.
Issue 1: Presence of Two Regioisomers in the Product Mixture
-
Symptoms:
-
The ¹H and ¹³C NMR spectra show two distinct sets of peaks corresponding to two isomeric products.
-
Multiple spots are observed on TLC that are difficult to separate.
-
Broad melting point range for the isolated solid.
-
-
Solutions:
-
Chromatographic Separation: Flash column chromatography is the most common method to separate regioisomers. A careful selection of the eluent system, often a gradient of ethyl acetate in hexane, is crucial for achieving good separation.
-
Fractional Crystallization: In some cases, regioisomers may have different solubilities in a particular solvent system, allowing for their separation by fractional crystallization. This can be a trial-and-error process to find the optimal solvent.
-
Formation of Acid Addition Salts: Pyrazoles can be converted to their acid addition salts with inorganic or organic acids. These salts may exhibit different crystallization properties, facilitating the separation of one isomer.
-
Issue 2: Low Yield of the Desired Pyrazole Dicarboxylate
-
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating to proceed to completion, while others may need to be cooled to prevent side reactions.
-
Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Insufficient reaction time will leave unreacted starting materials, while excessively long times can lead to product degradation.
-
-
Purity of Reagents: Use pure starting materials. Impurities in the reactants can lead to the formation of byproducts and lower the yield of the desired product.
-
Stoichiometry: Ensure the correct molar ratios of the reactants are used. In some cases, using a slight excess of one of the reactants can drive the reaction to completion.
-
Issue 3: Product is Contaminated with Unreacted Starting Materials
-
Symptoms:
-
TLC and NMR analysis of the crude product show the presence of starting materials.
-
-
Solutions:
-
Unreacted 1,3-Dicarbonyl Compound: This can often be removed by column chromatography.
-
Unreacted Hydrazine: An acidic wash during the workup can remove unreacted hydrazine by converting it into a water-soluble salt.
-
Unreacted Diazo Compound: Diazo compounds are often reactive and may be quenched during the workup. If they persist, careful column chromatography may be required.
-
Data Presentation
The following tables provide representative data for the purification of a model pyrazole dicarboxylate, diethyl 1H-pyrazole-3,5-dicarboxylate.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Column Chromatography | 85% | >98% | 75% | Regioisomer, unreacted starting materials |
| Recrystallization (Ethanol) | 85% | 97% | 60% | Colored impurities, minor side-products |
| Acid-Base Extraction | 85% | 92% | 80% | Non-basic impurities |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (Ethyl Acetate/Hexane) | Separation of Regioisomers | Elution Time |
| 10:90 | Poor | Long |
| 20:80 | Good | Moderate |
| 30:70 | Excellent | Moderate |
| 50:50 | Fair (co-elution) | Short |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of diethyl 1H-pyrazole-3,5-dicarboxylate to remove a regioisomeric impurity and unreacted starting materials.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column. Add another layer of sand on top.
-
Elution: Begin eluting the column with the starting eluent (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 30% ethyl acetate in hexane) to facilitate the separation of the desired product from the impurities.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified diethyl 1H-pyrazole-3,5-dicarboxylate.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing colored impurities and increasing the purity of a solid pyrazole dicarboxylate.
-
Solvent Selection: Choose a solvent in which the pyrazole dicarboxylate is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol or an ethanol/water mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Acid-Base Extraction
This protocol leverages the basicity of the pyrazole ring to separate it from non-basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The pyrazole dicarboxylate will be protonated and move into the aqueous layer. Repeat the extraction two to three times.
-
Separation of Layers: Combine the aqueous extracts. The organic layer now contains the non-basic impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, causing the pyrazole dicarboxylate to precipitate.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). The purified pyrazole dicarboxylate will move back into the organic layer. Repeat this extraction two to three times.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the purification of pyrazole dicarboxylates.
Caption: Troubleshooting logic for common issues in pyrazole dicarboxylate synthesis.
References
Validation & Comparative
Reactivity Face-Off: 4-Iodo vs. 4-Bromo Pyrazole-3,5-dicarboxylates in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the synthesis of complex pharmaceutical compounds and novel chemical entities, the strategic selection of building blocks is paramount to achieving optimal reaction efficiency and yield. For researchers utilizing the versatile pyrazole scaffold, functionalization at the 4-position via palladium-catalyzed cross-coupling reactions is a common and powerful approach. This guide provides an objective comparison of the reactivity of two key precursors: 4-iodo- and 4-bromo-pyrazole-3,5-dicarboxylates. This analysis, supported by established principles and experimental data from related systems, aims to inform the selection of the most suitable halogenated pyrazole for specific synthetic transformations.
The fundamental difference in reactivity between the 4-iodo and 4-bromo analogs lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates and allowing for milder reaction conditions.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity and typical outcomes for 4-iodo- and 4-bromo-pyrazole-3,5-dicarboxylates in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct comparative data for these specific dicarboxylate compounds is limited, the trends are based on extensive studies of other aryl halides.
| Reaction Type | Halogen | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Suzuki-Miyaura Coupling | Iodo | Highest | 70-90 | More reactive, but can be prone to dehalogenation, leading to the formation of the corresponding H-pyrazole as a byproduct.[1][2] |
| Bromo | High | 75-95 | Generally provides a good balance of reactivity and stability, often leading to higher isolated yields due to less dehalogenation.[1][3] | |
| Sonogashira Coupling | Iodo | Highest | 85-98 | The preferred substrate due to its high reactivity, allowing for milder reaction conditions and shorter reaction times.[2] |
| Bromo | High | 70-90 | Less reactive than the iodo-analog, may require higher temperatures or longer reaction times to achieve comparable yields. | |
| Buchwald-Hartwig Amination | Iodo | High | Varies | Reactivity is highly dependent on the catalyst system (Pd vs. Cu) and the nature of the amine. Favorable for copper-catalyzed aminations.[2] |
| Bromo | High | Varies | Often the more effective substrate for palladium-catalyzed aminations, particularly with amines lacking a β-hydrogen.[4] |
Experimental Protocols
The following are detailed, representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, adapted for 4-halo-pyrazole-3,5-dicarboxylate substrates.
Suzuki-Miyaura Coupling of Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
-
Reagents: Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), Na₂CO₃ (2.5 mmol), 1,4-Dioxane (8 mL), Water (2 mL).
-
Procedure:
-
To a Schlenk tube, add diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3,5-dicarboxylate.[5]
-
Sonogashira Coupling of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
-
Reagents: this compound (1.0 mmol), Terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (3.0 mmol), Anhydrous THF or DMF (10 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine. Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Buchwald-Hartwig Amination of Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
-
Reagents: Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), Anhydrous toluene (10 mL).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture at 100 °C for the specified time, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizing Reactivity and Reaction Pathways
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the general reactivity trend and a typical catalytic cycle for these cross-coupling reactions.
Caption: General reactivity order of 4-halopyrazoles.
References
A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole-3,5-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-3,5-dicarboxylates are a pivotal class of heterocyclic compounds, widely recognized for their versatile applications in medicinal chemistry and materials science. A thorough spectroscopic analysis is fundamental to confirm their synthesis, elucidate their structure, and understand their electronic properties. This guide provides a comparative overview of the key spectroscopic techniques used in the characterization of these compounds, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following tables summarize typical quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for representative substituted pyrazole-3,5-dicarboxylates and related pyrazole derivatives. These values can serve as a reference for researchers working with similar molecular scaffolds.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Pyrazole Derivatives
| Compound/Substituent | H-4 | R¹-Group Protons | R²-Group Protons | Solvent |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | ~7.16 (s, 1H) | 4.41 (q, 4H, J = 7.1 Hz, OCH₂) | 1.40 (t, 6H, J = 7.1 Hz, CH₃) | CDCl₃ |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole[1] | 5.90 (s, 1H)[1] | 7.46-7.19 (m, 5H, Ar-H)[1] | 2.25 (s, 6H, CH₃)[1] | CDCl₃[1] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole[1] | 5.90 (s, 1H)[1] | 7.27 (d, 2H), 6.90 (d, 2H), 3.8 (s, 3H, OCH₃)[1] | 2.26 (s, 3H), 2.23 (s, 3H)[1] | CDCl₃[1] |
| 3,5-diethyl-1-phenyl-1H-pyrazole[1] | 6.08 (s, 1H)[1] | 7.42 (m, 5H)[1] | 2.68 (m, 4H), 1.36-1.21(m, 6H)[1] | CDCl₃[1] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Pyrazole Derivatives
| Compound/Substituent | C-3 | C-4 | C-5 | R¹-Group Carbons | R²-Group Carbons | Solvent |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | ~161.0 (C=O) | ~112.0 | ~161.0 (C=O) | 61.9 (OCH₂) | 14.1 (CH₃) | CDCl₃ |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole[1] | 148.1[1] | 106.4[1] | 139.4[1] | 138.4, 128.3, 126.4, 124.0[1] | 12.9, 11.8[1] | CDCl₃[1] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole[1] | 148.0[1] | 105.9[1] | 139.1[1] | 158.7, 132.7, 125.9, 113.7, 55.1[1] | 13.1, 11.7[1] | CDCl₃[1] |
| 3,5-diethyl-1-phenyl-1H-pyrazole[1] | 154.7[1] | 103.2[1] | 145.8[1] | 140.2, 129.2, 127.3, 125.2[1] | 21.7, 19.6, 14.2, 13.15[1] | CDCl₃[1] |
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for Pyrazole-3,5-dicarboxylates
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H Stretch | 3300 - 3100 | Broad band, indicative of hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From ester alkyl groups. |
| C=O Stretch (Ester) | 1750 - 1700 | Strong absorption. |
| C=N Stretch (Pyrazole Ring) | 1650 - 1550 | |
| C=C Stretch (Pyrazole Ring) | 1580 - 1450 | |
| C-O Stretch (Ester) | 1300 - 1100 |
Table 4: Mass Spectrometry Data (m/z) for Pyrazole-3,5-dicarboxylic Acid and its Diethyl Ester
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| Pyrazole-3,5-dicarboxylic acid[2] | 156[2] | 112, 67[2] | GC-MS |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | 212 | 184, 167, 139, 111 | ESI-MS |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the substituted pyrazole-3,5-dicarboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
Data Acquisition:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be acquired before running the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Ensure the sample is free from non-volatile salts or buffers.[3]
Data Acquisition (Typical GC-MS Parameters):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, cyclohexane) at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
A spectrum of the pure solvent should be used as a baseline.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of substituted pyrazole-3,5-dicarboxylates.
Caption: General workflow for the synthesis and spectroscopic characterization of substituted pyrazole-3,5-dicarboxylates.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
A Comparative Crystallographic Analysis of Iodinated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystal structures of two classes of iodinated pyrazole derivatives: 4-iodo-1H-pyrazole and a series of 5-iodo-1-arylpyrazoles. The introduction of an iodine atom to the pyrazole scaffold is of significant interest in medicinal chemistry, as it provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery. Understanding the solid-state structure of these intermediates is crucial for rational drug design and the development of new synthetic methodologies. This guide presents key crystallographic data, detailed experimental protocols for their synthesis and crystallization, and a visualization of a relevant biological signaling pathway where such compounds show inhibitory activity.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for 4-iodo-1H-pyrazole and a selection of 5-iodo-1-arylpyrazoles. This data allows for a direct comparison of their solid-state structures, revealing differences in crystal packing and molecular geometry.
Table 1: Crystallographic Data for 4-iodo-1H-pyrazole
| Parameter | Value |
| Empirical Formula | C₃H₃IN₂ |
| Formula Weight | 193.97 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.867(2) |
| b (Å) | 9.771(3) |
| c (Å) | 9.873(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 565.3(3) |
| Z | 4 |
| Supramolecular Motif | Catemeric Chain |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) via a recent publication[1].
Table 2: Crystallographic Data for Selected 5-iodo-1-arylpyrazoles
| Compound | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | CCDC No. |
| 1 | C₁₄H₁₃BrIN₂O₄ | Monoclinic | P2₁/c | 10.3323(4) | 12.3361(4) | 13.5659(5) | 90 | 109.135(4) | 90 | 2048777 |
| 2 | C₁₅H₁₅BrIN₂O₄ | Monoclinic | P2₁/c | 10.2676(3) | 12.5186(4) | 14.2882(5) | 90 | 109.110(3) | 90 | 2048778 |
| 3 | C₁₅H₁₅ClIN₂O₄ | Monoclinic | P2₁/c | 10.2527(4) | 12.4938(5) | 14.0505(6) | 90 | 109.208(4) | 90 | 2048779 |
| 4 | C₁₆H₁₇BrIN₂O₄ | Monoclinic | P2₁/n | 10.0891(4) | 12.8715(5) | 14.6190(6) | 90 | 108.625(4) | 90 | 2048780 |
| 5 | C₁₄H₁₂Br₂IN₂O₄ | Triclinic | P-1 | 8.1633(3) | 10.1264(4) | 11.8322(5) | 107.828(4) | 96.538(3) | 99.539(3) | 2048781 |
| 6 | C₁₄H₁₂Cl₂IN₂O₄ | Triclinic | P-1 | 8.1201(3) | 10.0911(4) | 11.7584(4) | 107.697(3) | 96.340(3) | 99.510(3) | 2048782 |
Data extracted from Popa et al., Crystals 2020, 10, 1125. Detailed bond lengths and angles are available in the supplementary information of the publication and from the CCDC.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared iodinated pyrazole derivatives are provided below.
Synthesis and Crystallization of 4-iodo-1H-pyrazole
Synthesis: A common method for the synthesis of 4-iodopyrazole is the direct iodination of pyrazole.
-
Reaction Setup: To a solution of pyrazole (1.0 mmol) in glacial acetic acid (1 mL), a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL) is added.
-
Reaction Conditions: The resulting mixture is heated at 80 °C overnight.
-
Work-up: The solution is cooled to room temperature, diluted with dichloromethane (60 mL), and washed sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and saturated aqueous NaHCO₃ (2 x 5 mL).
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-iodopyrazole can be purified by column chromatography on silica gel.
Crystallization: Single crystals of 4-iodo-1H-pyrazole suitable for X-ray diffraction can be obtained by sublimation of the purified product.[1]
Synthesis and Crystallization of 5-iodo-1-arylpyrazoles
Synthesis: The 5-iodo-1-arylpyrazoles listed in Table 2 were synthesized via a 1,3-dipolar cycloaddition reaction.
-
Reaction: The corresponding 4-iodosydnones are reacted with dimethyl acetylenedicarboxylate.
-
Purification: The resulting 5-iodo-1-arylpyrazole derivatives are purified by standard chromatographic techniques.
Crystallization: Suitable single crystals for X-ray diffraction were grown by slow evaporation from either acetonitrile or a mixture of ethanol and dichloromethane (1:2 v/v).
Visualization of a Relevant Signaling Pathway
Iodinated pyrazole derivatives are of significant interest as scaffolds for the development of kinase inhibitors. These inhibitors often target key signaling pathways implicated in diseases such as cancer and inflammation. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for which pyrazole-based inhibitors have been developed.
References
Comparative Biological Activities of Novel Compounds Derived from Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of novel pyrazole derivatives. This report details the synthesis, biological evaluation, and comparative analysis of a new class of compounds originating from Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a versatile scaffold for generating diverse molecular architectures with promising anticancer and antimicrobial properties.
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Pyrazole-containing compounds have long been recognized for their wide-ranging pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The strategic functionalization of the pyrazole core is a key approach in the development of new drug candidates. This guide focuses on the biological activities of a specific lineage of pyrazole derivatives synthesized from this compound. The presence of an iodine atom at the 4-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the generation of a library of novel compounds with potential therapeutic applications.
Anticancer Activity: A New Frontier in Pyrazole-Based Therapeutics
Recent studies have explored the anticancer potential of pyrazole derivatives synthesized from this compound. A series of novel 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives have been synthesized and evaluated for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[1]
Comparative Analysis of CDK2 Inhibition
The synthesized compounds were tested for their in vitro inhibitory activity against the CDK2 enzyme. The results, summarized in the table below, highlight the potent inhibitory activity of several derivatives, with some compounds exhibiting greater potency than the known CDK2 inhibitor, Roscovitine.
| Compound ID | Structure | CDK2 IC50 (µM) |
| 4 | 4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazole-3,5-diamine | 0.75 |
| 5 | 4-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazole-3,5-diamine | 0.56 |
| 6 | 4-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazole-3,5-diamine | 0.46 |
| 7 | 4-(4-Trifluoromethylphenyl)-1-(pyridin-2-yl)-1H-pyrazole-3,5-diamine | 0.77 |
| 10 | 4-(4-Nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazole-3,5-diamine | 0.85 |
| 11 | 4-(4-Cyanophenyl)-1-(pyridin-2-yl)-1H-pyrazole-3,5-diamine | 0.45 |
| Roscovitine | Reference CDK2 Inhibitor | 0.99 |
Data sourced from a study on pyrazole derivatives as CDK2 inhibitors.[1]
The data reveals that the introduction of various aryl groups at the 4-position of the pyrazole ring significantly influences the CDK2 inhibitory activity. Notably, compounds with electron-withdrawing substituents on the aryl ring, such as chloro (compound 5 and 6 ) and cyano (compound 11 ) groups, demonstrated the most potent inhibition, surpassing the reference compound.
Cytotoxic Activity Against Cancer Cell Lines
The anticancer potential of these derivatives was further investigated through cytotoxicity assays against human cancer cell lines. Compound 5 , which exhibited strong CDK2 inhibition, also displayed potent cytotoxic effects against the HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 5 | 13.14 | 8.03 |
Data sourced from a study on pyrazole derivatives as CDK2 inhibitors.[1]
These findings suggest a correlation between CDK2 inhibition and the observed cytotoxicity, highlighting the potential of these compounds as anticancer agents. Further mechanistic studies revealed that compound 5 induces apoptosis (programmed cell death) in MCF-7 cells, accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1]
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
In addition to their anticancer properties, pyrazole derivatives have demonstrated significant antimicrobial activity. A separate line of investigation focused on the synthesis and evaluation of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives for their antibacterial and antifungal efficacy.[2]
Comparative Analysis of Antimicrobial Efficacy
A series of synthesized compounds were screened against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound.
| Compound ID | Structure | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. flavus MIC (µg/mL) |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5 | 62.5 | 125 | 125 | 2.9 | 7.8 |
| Chloramphenicol | Reference Antibiotic | - | - | - | - | - | - |
| Clotrimazole | Reference Antifungal | - | - | - | - | - | - |
Data sourced from a study on the antimicrobial evaluation of novel pyrazoles.[2]
The results indicate that compound 21a displayed remarkable antibacterial and antifungal activities, with MIC values in the low microgram per milliliter range. Notably, its antifungal activity against Candida albicans and Aspergillus flavus was particularly potent.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key biological assays are provided below.
In Vitro CDK2 Kinase Assay[1]
The inhibitory activity of the compounds against CDK2 was determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the CDK2 enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing CDK2 enzyme, substrate peptide, and ATP in a kinase buffer is prepared.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based detection method.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Cell Viability (MTT) Assay[1]
The cytotoxic effect of the compounds on cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (HepG2 or MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated.
The diagram above illustrates the role of CDK2 in cell cycle progression and how the novel pyrazole derivatives exert their anticancer effect by inhibiting this key kinase.
This flowchart outlines the sequential steps involved in the MTT assay, a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
Conclusion and Future Directions
The derivatives of this compound represent a promising new scaffold in the field of medicinal chemistry. The presented data clearly demonstrates their potential as both anticancer and antimicrobial agents. The potent and selective inhibition of CDK2 by certain derivatives, coupled with their cytotoxic effects on cancer cells, warrants further investigation and optimization for the development of novel cancer therapeutics. Similarly, the broad-spectrum antimicrobial activity of other derivatives offers a potential avenue for combating drug-resistant pathogens.
Future research should focus on expanding the library of these derivatives through further synthetic modifications to establish a more comprehensive structure-activity relationship (SAR). In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds. Furthermore, exploring the detailed molecular mechanisms of action will provide a deeper understanding of their therapeutic potential and guide the design of next-generation pyrazole-based drugs.
References
A Comparative Guide to Palladium Catalysts for Pyrazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole rings is a cornerstone of modern medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a powerful tool for the synthesis of diverse pyrazole derivatives. The choice of the palladium catalyst system is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common palladium catalysts for the N-arylation of pyrazoles, a key transformation in drug discovery, supported by experimental data and detailed protocols.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in pyrazole coupling is largely dictated by the nature of the supporting ligand. Bulky, electron-rich phosphine ligands have demonstrated particular effectiveness in promoting the crucial steps of the catalytic cycle. The following tables summarize the performance of various palladium catalyst systems for the N-arylation of pyrazoles, providing a comparative analysis based on reported yields and reaction conditions.
Table 1: Palladium-Catalyzed N-Arylation of Pyrazole with Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 4-Bromotoluene | 95 | [Buchwald, 2011] |
| Pd₂(dba)₃ | AdBrettPhos | NaOt-Bu | Toluene | 110 | 12 | 1-Bromo-4-tert-butylbenzene | 85 | [1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT | 24 | 4-Chlorotoluene | 78 | [2] |
| Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Toluene | 100 | 18 | 4-Bromo-1-tritylpyrazole + Benzylamine | 85 | [3][4] |
| Pd(OAc)₂ | JosiPhos CyPF-tBu | NaOt-Bu | Toluene | 100 | 18 | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole + Morpholine | 92 | [5] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Ethanol | 80 | 16 | 6-Bromo-[1][6][7]triazolo[4,3-a]pyridine | 90 | [8] |
Table 2: Palladium-Catalyzed N-Arylation of Pyrazole with Aryl Triflates
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Triflate | Yield (%) | Reference |
| Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | Phenyl triflate | 98 | [7][9][10] |
| Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 4-Trifluoromethylphenyl triflate | 95 | [7][9][10] |
| Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 2-Methylphenyl triflate | 91 | [7][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for palladium-catalyzed pyrazole N-arylation.
General Procedure for N-Arylation of Pyrazole with Aryl Bromide (Buchwald-Type)
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., X-Phos, 0.04 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). Add the pyrazole (1.2 equiv.) and the aryl bromide (1.0 equiv.). Then, add the anhydrous, deoxygenated solvent (e.g., t-BuOH/H₂O mixture). Stir the mixture at the specified temperature (e.g., 100 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for N-Arylation of Pyrazole with Aryl Triflate
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 equiv.), the ligand (e.g., tBuBrettPhos, 0.02 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The pyrazole (1.2 equiv.) and the aryl triflate (1.0 equiv.) are then added, followed by the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane). The vial is sealed and the reaction mixture is stirred at the indicated temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-arylpyrazole product.[7][9][10]
Visualizing the Process: From Mechanism to Catalyst Selection
To further aid researchers, the following diagrams illustrate the fundamental aspects of palladium-catalyzed pyrazole coupling reactions.
References
- 1. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Alternative Reagents for the Iodination of Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom onto the pyrazole ring is a pivotal step in the synthesis of a vast array of compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Iodinated pyrazoles are highly versatile synthetic intermediates, particularly valuable in cross-coupling reactions for the construction of complex molecular architectures.[1] This guide provides an objective comparison of various alternative reagents for pyrazole iodination, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific synthetic needs.
Comparative Performance of Iodination Reagents
A variety of reagents and reaction conditions have been developed for the iodination of pyrazoles, each presenting distinct advantages and limitations. The choice of method is often dictated by factors such as desired regioselectivity, the electronic nature of substituents on the pyrazole ring, and green chemistry considerations. The following table summarizes the performance of several common iodination methods based on reported experimental data.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][2] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only by-product.[1][3] |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. This method is effective for the regioselective iodination of various pyrazole derivatives.[1][4] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems, when conducted in acidic media.[1][5][6] |
| Potassium Iodate/Diselenide Catalyst | KIO₃, (PhSe)₂ | Acidic Media | - | - | Good | C4 | A catalytic method for the direct iodination of the C-4 position of the pyrazole ring.[1][7] |
| n-Butyllithium/Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | This method allows for the exclusive synthesis of 5-iodo pyrazole derivatives by trapping the in-situ generated lithium pyrazolide.[1][4] |
Experimental Protocols
Detailed methodologies for key iodination methods are provided below to facilitate their implementation in a laboratory setting.
Method 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted from the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[2]
Materials:
-
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).[1]
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-acyl-4-iodo-1H-pyrazole.[1]
Method 2: Iodination using Molecular Iodine and Hydrogen Peroxide
This environmentally friendly protocol utilizes water as the solvent.[3]
Materials:
-
Pyrazole derivative
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Water
Procedure:
-
Suspend the pyrazole derivative (1.0 equivalent) in water.[1]
-
Add iodine (0.5 equivalents) to the suspension.[1]
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.[1]
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.[1]
-
Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
The product can often be isolated by direct filtration and washing with water.[1]
Method 3: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN)
This method is particularly useful for the C4-iodination of trifluoromethyl-substituted pyrazoles.[4]
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole derivative
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).[1]
-
Add ceric ammonium nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.[1]
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.[8]
Method 4: C5-Iodination using n-Butyllithium and Molecular Iodine
This method provides exclusive synthesis of 5-iodopyrazole derivatives.[4]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole
-
n-Butyllithium (n-BuLi)
-
Iodine (I₂)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to -78 °C in a dry ice/acetone bath.[1]
-
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.[1]
-
After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).[1]
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the mixture with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.[1]
Visualizing the Workflow
The general principle behind the electrophilic iodination of pyrazoles involves the attack of an electrophilic iodine species on the electron-rich pyrazole ring.[1] The regioselectivity is influenced by the directing effects of the substituents on the ring and the nature of the iodinating agent.[1]
Caption: Generalized workflow for the electrophilic iodination of pyrazoles.
The selection of a specific iodination protocol is a critical decision in the synthetic strategy for pyrazole-containing molecules. By understanding the comparative performance and experimental nuances of different reagents, researchers can optimize their synthetic routes to achieve desired outcomes efficiently and selectively.
A logical diagram illustrating the decision-making process for choosing an appropriate iodination reagent is presented below.
Caption: Decision tree for selecting a pyrazole iodination reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Byproduct Characterization in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries, is often accompanied by the formation of byproducts that can complicate purification and impact final product purity. This guide provides an objective comparison of byproduct formation in common pyrazole synthesis methods, with a focus on the Knorr and Paal-Knorr syntheses, as well as multicomponent reactions. It offers supporting experimental data, detailed analytical protocols for byproduct characterization, and visual workflows to aid in the development of robust and efficient synthetic strategies.
Comparison of Byproduct Formation in Pyrazole Synthesis Methods
The predominant byproduct issue in many pyrazole syntheses, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomers. Other byproducts can include hydrazones from incomplete cyclization and various side-products in multicomponent reactions.
Regioisomer Formation in the Knorr Pyrazole Synthesis
The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method for preparing pyrazoles. However, the reaction's regioselectivity can be a significant challenge. The following tables summarize the influence of reaction conditions on the ratio of the two possible regioisomers.
Table 1: Effect of Solvent on Regioisomer Ratio in the Knorr Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature | Regioisomer Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Reflux | Low selectivity | [1] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85:15 | [1] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | 97:3 | [1] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux | Mixture of isomers | [1] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | HFIP | Room Temp | >95:5 | [1] |
Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group of the dicarbonyl, and B to it being adjacent to the R² group.
Table 2: Influence of pH on Knorr Pyrazole Synthesis
| pH | Observation | Reference |
| Acidic (e.g., pH 3) | Markedly increased rate of pyrazole formation. | [2] |
| 7 | Formation of hydrazone intermediate, but no cyclization to pyrazole observed. | [2] |
| 8.5 | Primarily starting material recovered with minimal hydrazone formation. | [2] |
Byproduct Formation in Multicomponent Pyrazole Syntheses
Multicomponent reactions (MCRs) offer an efficient route to complex pyrazole structures in a single step. However, the concurrent reactions can sometimes lead to the formation of side products.
Table 3: Byproducts in Multicomponent Pyrazole Synthesis
| Multicomponent Reaction Type | Reactants | Byproducts | Prevalence | Reference |
| Carbonylative Heck coupling and cyclization | Aryl bromides, butyl vinyl ether, hydrazines | 1,5-substituted pyrazoles | <10% | |
| In situ 1,3-diketone generation and cyclization | Enolates, carboxylic acid chlorides, methylhydrazine | Two regioisomers | Mixture | |
| Hydrolysis, cyclization, and esterification | 1,1,1-trichloro-4-methoxy-6-phenyl-3-hexen-2-ones, hydrazine hydrochloride, 2,2,2-trifluoroethanol | Unwanted esters from reaction with methanol byproduct | Not quantified |
Experimental Protocols
Detailed methodologies are crucial for reproducing synthetic outcomes and for the accurate characterization of byproducts.
Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of a pyrazolone via the Knorr reaction.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from a minimum amount of hot 95% ethanol.
-
Cool the solution first to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).
Paal-Knorr Pyrrole Synthesis
This protocol describes a general procedure for the synthesis of N-substituted pyrroles.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine or ammonia
-
Acetic acid (optional, as catalyst)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in a suitable solvent, such as ethanol.
-
Add an excess of the primary amine or ammonia to the solution.
-
Optionally, add a catalytic amount of a weak acid like acetic acid to accelerate the reaction.
-
Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Characterization of Regioisomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for the unambiguous identification of pyrazole regioisomers.
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be necessary.
¹H and ¹³C NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.
-
Careful analysis of these chemical shifts, along with proton-proton and proton-carbon coupling constants, allows for the assignment of each isomer.
NOESY for Unambiguous Assignment:
-
A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can definitively distinguish between regioisomers.
-
Spatial proximity between the substituent on the pyrazole nitrogen and a substituent at either the C3 or C5 position will result in a NOESY cross-peak, confirming the connectivity. For example, a cross-peak between the N-methyl protons and the protons of a C5-substituent confirms that regioisomer.[3]
Quantitative Analysis of Regioisomer Ratio by qNMR
Quantitative NMR (qNMR) can be used to accurately determine the ratio of regioisomers in a mixture.[4]
Procedure:
-
Prepare the sample as described for qualitative NMR analysis, ensuring complete dissolution.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, typically 5 times the longest T₁).
-
Identify well-resolved signals corresponding to each regioisomer.
-
Carefully integrate these signals.
-
The ratio of the integrals of signals from the two isomers directly corresponds to their molar ratio in the mixture.
Separation and Quantification by Chromatography
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method, typically using a reversed-phase C18 column.
-
The mobile phase often consists of a mixture of acetonitrile and water or methanol and water, with or without modifiers like formic acid or trifluoroacetic acid.
-
The two regioisomers will likely have different retention times, allowing for their separation and quantification based on peak area.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For volatile pyrazole derivatives, GC-MS is an excellent analytical technique.
-
A non-polar capillary column is typically used.
-
The separated isomers can be identified by their characteristic mass fragmentation patterns and quantified by their peak areas.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the complex processes in pyrazole synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validated analytical methods for halogenated pyrazoles
A Guide to Validated Analytical Methods for Halogenated Pyrazoles
For researchers, scientists, and drug development professionals, the accurate quantification of halogenated pyrazoles is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the determination of these compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Validated Analytical Methods
The selection of an appropriate analytical method depends on factors such as the nature of the analyte, the sample matrix, and the required sensitivity. Below is a summary of performance data from validated methods for different halogenated pyrazoles.
Table 1: HPLC Method Parameters for Halogenated Pyrazole Derivatives
| Parameter | Method for (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone][1] | Method for a Pyrazoline Derivative[2] |
| Chromatographic Column | Luna 5µ C18 (2), 250 × 4.80 mm | Eclipse XDB C18, 150mm X 4.6mm, 5µm |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | 0.1% Trifluoroacetic acid:Methanol (20:80 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 237 nm | 206 nm |
| Retention Time | 7.3 min | Not Specified (runtime 10 min) |
| Linearity Range | 0.5-50 ppm | 50-150 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9995 |
| Limit of Detection (LOD) | Not Specified | 4 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 15 µg/mL |
| Precision (%RSD) | 0.3% | < 2.0% |
| Accuracy/Recovery | Not Specified | Excellent |
Table 2: LC-MS/MS Method Parameters for Fluorinated Pyrimidine (as a proxy for Fluorinated Pyrazole) in Human Plasma [3]
| Parameter | Method for 5-Fluorouracil in Human Plasma |
| Chromatographic Column | C18, 2.1 x 50 mm with a C18 pre-column, 4.6 x 12 mm |
| Mobile Phase | 100% Aqueous |
| Flow Rate | 0.4 mL/min |
| Detection Mode | Negative Ion Electrospray |
| Linearity Range | 10-10,000 ng/mL |
| Precision (%RSD) | Within-run: 1.6-11%, Between-run: 3.1-12% |
| Accuracy (%RE) | Within-run: -9.9 to 11%, Between-run: -2.1 to 5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical methods.
Protocol 1: RP-HPLC Method for a Fluorinated Pyrazolone Derivative[1]
This method was developed for the estimation of (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone].
1. Chromatographic Conditions:
- Column: Luna 5µ C18 (2), 250 × 4.80 mm.
- Mobile Phase: A mixture of acetonitrile and water in a 90:10 ratio.
- Flow Rate: 0.8 mL/min.
- Detection: UV detection at 237 nm.
2. Standard and Sample Preparation:
- Prepare a stock solution of the standard compound in a suitable solvent.
- Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (0.5-50 ppm).
- Dissolve the sample in the mobile phase to a known concentration.
3. Validation Parameters:
- Linearity: Assessed by analyzing a series of standard solutions.
- Precision: Determined by replicate injections of a standard solution, with a reported %RSD of 0.3%.
- Accuracy, Specificity, Robustness: The method was also validated for these parameters according to ICH guidelines.
Protocol 2: LC-MS/MS Method for 5-Fluorouracil in Human Plasma[3]
This method provides a framework for the analysis of polar halogenated compounds in a biological matrix.
1. Sample Preparation:
- To 0.1 mL of human plasma, add the internal standard solution (5-bromouracil).
- Perform a serial extraction with an organic solvent.
- After mixing and centrifugation, evaporate the solvent to dryness.
- Reconstitute the residue for injection.
2. Chromatographic and Mass Spectrometric Conditions:
- Column: 2.1 x 50 mm C18 column with a 4.6 x 12 mm C18 pre-column.
- Mobile Phase: 100% aqueous at a flow rate of 0.4 mL/min.
- Detection: Negative ion electrospray mass spectrometry.
3. Method Validation:
- Calibration Curve: A calibration range of 10-10,000 ng/mL was established.
- Precision and Accuracy: The method was validated over three days, demonstrating acceptable precision and accuracy.
Visualizing Analytical Workflows
Graphical representations of experimental workflows can aid in understanding the sequence of operations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a halogenated pyrazole derivative.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on information for structurally similar compounds and general best practices for laboratory chemical waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Profile and Safety Precautions
Based on data from analogous compounds such as Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate, this compound should be handled as a hazardous substance with the following potential hazards:
Given these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile gloves |
| Eye Protection | Chemical safety goggles or face shield |
| Body Protection | Standard laboratory coat |
Step-by-Step Disposal Protocol
The standard and recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration by a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[2]
-
The container must be chemically compatible with the compound.
-
The label should include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Halogenated Organic Waste").[2][3]
-
-
Contaminated Materials:
-
Any materials such as pipette tips, gloves, and weighing paper that have come into contact with the compound should be considered contaminated and disposed of in the same designated hazardous waste container.
-
-
Solvent Waste:
2. Container Rinsing:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]
-
The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[3] Subsequent rinseates may also need to be collected, depending on institutional policies.
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.[2]
4. Professional Disposal:
-
Follow your institution's established procedures for requesting hazardous waste pickup from the EHS department.[2]
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[2]
Visualizing the Disposal Workflow
To ensure clarity, the logical flow of the disposal process is illustrated below.
Caption: Disposal workflow for this compound.
Rationale for Treating as Hazardous Waste
The decision to manage this compound as hazardous waste is based on a conservative approach due to the absence of a specific SDS and the known hazards of similar chemical structures.
Caption: Rationale for treating the compound as hazardous waste.
References
Essential Safety & Operational Guidance: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
This document provides crucial safety and logistical information for handling Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] The recommended PPE includes:
-
Hand Protection : Wear compatible chemical-resistant gloves.[4] Nitrile gloves are a suitable option.[5] Always inspect gloves prior to use.
-
Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are mandatory.[5][6] A face shield should be worn in situations where splashing is a risk.[6]
-
Skin and Body Protection : A flame-resistant lab coat should be worn at all times.[6] For tasks with a higher risk of exposure, consider using coveralls made of a material like Tyvek® to provide full-body protection.[7] Closed-toe shoes are required in the laboratory.[6]
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4] A surgical N-95 respirator can provide both respiratory and splash protection.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and potential irritation or toxicity.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and dust.[4][8] |
| Face Protection | Face shield (in addition to goggles) | Provides a barrier against splashes to the entire face. |
| Body Protection | Flame-resistant lab coat or coveralls | Protects skin and clothing from contamination.[6][7] |
| Footwear | Closed-toe shoes | Prevents injuries from spills and dropped objects.[6] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Prevents inhalation of dust or aerosols.[4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Handling Procedures:
-
Before use, ensure all necessary PPE is worn correctly.
-
Avoid the formation of dust and aerosols.[9]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[8][9]
-
Keep the container in a cool, dark place to minimize sublimation of iodine-containing compounds.[10]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[8]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[9] Seek immediate medical attention.
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing and wash it before reuse.[8]
-
Inhalation : Remove to fresh air. If you feel unwell, call a poison center or doctor.[8][9]
-
Ingestion : Clean your mouth with water and drink plenty of water afterward.[9] If you feel unwell, call a poison center or doctor.
Disposal Plan
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.[11] As a halogenated organic compound, it is considered hazardous waste and must not be disposed of down the drain.[12][13]
Waste Collection and Disposal Steps:
-
Collect waste material in a suitable, labeled, and sealed container.[5][13]
-
For liquid waste, consider dissolving the material in a combustible solvent for incineration.[4]
-
Iodine-containing waste can be treated by reduction to the less harmful iodide. This can be achieved using a reducing agent like sodium thiosulfate.[10][12]
-
Arrange for disposal through an approved hazardous waste disposal company.[8][13]
Caption: Workflow for the safe handling of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. hsa.ie [hsa.ie]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. biosynth.com [biosynth.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. reddit.com [reddit.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. reddit.com [reddit.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
